molecular formula C12H13FO4 B7979992 Diethyl 3-fluorophthalate CAS No. 65610-10-8

Diethyl 3-fluorophthalate

货号: B7979992
CAS 编号: 65610-10-8
分子量: 240.23 g/mol
InChI 键: UYLPXIAVONWVOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Diethyl 3-fluorophthalate (CAS 65610-10-8) is a fluorinated aromatic ester that serves as a versatile chemical building block in research and development. Its molecular formula is C12H13FO4, with a molecular weight of 240.23 g/mol . The compound features a benzene ring dicarboxylate core where one of the hydrogen atoms is substituted with a fluorine atom, and both carboxyl groups are protected as ethyl esters. This specific structure, defined by the SMILES notation O=C(OCC)C1=CC=CC(F)=C1C(OCC)=O, makes it a valuable precursor in organic synthesis . Researchers utilize this fluorinated phthalate derivative in the development of more complex molecules, particularly in pharmaceutical and materials science research where the introduction of fluorine can significantly alter a compound's electronic properties, metabolic stability, and binding characteristics. As a building block, it can be used in various coupling reactions or be hydrolyzed to access mono- or di-acid derivatives for further functionalization. Diethyl 3-fluorophthalate is for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption of any kind.

属性

IUPAC Name

diethyl 3-fluorobenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLPXIAVONWVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634554
Record name Diethyl 3-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65610-10-8
Record name Diethyl 3-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1h and 13c nmr spectral data for diethyl 3-fluorophthalate

Structural Elucidation of Diethyl 3-Fluorophthalate: A Comprehensive Guide to 1 H and 13 C NMR Spectral Interpretation

Executive Summary

Fluorinated building blocks, such as diethyl 3-fluorophthalate, are critical intermediates in modern drug discovery, agrochemical development, and materials science. The introduction of a fluorine atom into an aromatic system dramatically alters the local electronic environment, impacting both the molecule's lipophilicity and metabolic stability. For analytical chemists and structural biologists, the presence of fluorine provides a unique spectroscopic handle but also introduces complex heteronuclear spin-spin coupling networks.

This technical guide provides a rigorous, theoretically grounded assignment of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for diethyl 3-fluorophthalate. Moving beyond simple data tabulation, this guide details the fundamental causality behind the observed chemical shifts and coupling constants, establishing a self-validating framework for structural elucidation.

Structural Anatomy & Electronic Causality

Diethyl 3-fluorophthalate ( C12​H13​FO4​ ) consists of a benzene ring substituted with two ethyl ester groups at the 1- and 2-positions, and a highly electronegative fluorine atom at the 3-position. The NMR spectral signatures are dictated by three competing electronic phenomena:

  • Inductive Effect (-I): The highly electronegative fluorine atom withdraws electron density through the σ -bond framework, heavily deshielding the directly attached carbon (C3).

  • Resonance Effect (+R): Fluorine possesses non-bonding lone pairs that are donated into the aromatic π -system. This increases electron density at the ortho (C2, C4) and para (C6) positions, resulting in a shielding effect that drives these specific resonances upfield.

  • Anisotropic Deshielding: The carbonyl groups of the adjacent esters exert a strong electron-withdrawing effect (-I, -R), while their magnetic anisotropy further deshields the nearby aromatic protons.

Because the molecule lacks a plane of symmetry, every carbon and proton resides in a magnetically inequivalent environment, resulting in distinct, highly resolved signals.

Experimental Workflow: Sample Preparation & Acquisition

To ensure a self-validating and reproducible analytical system, the following protocol outlines the optimal conditions for acquiring high-fidelity NMR data. Every experimental choice is designed to maximize signal-to-noise ratio (SNR) and spectral resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of high-purity diethyl 3-fluorophthalate in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ is selected because it provides a robust deuterium lock signal for field-frequency stabilization. Furthermore, its residual solvent signals ( 1 H: 7.26 ppm; 13 C: 77.16 ppm) do not overlap with the aliphatic ester resonances or the critical aromatic signals of the analyte [1].

  • Internal Referencing: Add 0.03% (v/v) Tetramethylsilane (TMS).

    • Causality: TMS provides a sharp, chemically inert reference peak defined exactly at 0.00 ppm, ensuring absolute chemical shift accuracy across different magnetic field strengths.

  • Tube Selection: Transfer the solution into a high-precision 5 mm NMR tube (e.g., Wilmad 528-PP).

    • Causality: High-precision tubes ensure perfect cylindrical symmetry, minimizing magnetic susceptibility artifacts and optimizing the magnetic field homogeneity (shimming) for sharp line widths.

  • 1 H NMR Acquisition (400 MHz): Acquire 16 transients using a 30° excitation pulse and a 2.0-second relaxation delay ( D1​ ).

    • Causality: A 2.0-second D1​ ensures complete longitudinal relaxation ( T1​ ) of the protons before the next pulse. This is critical for obtaining accurate integrals, which are necessary to differentiate the overlapping aliphatic protons of the two ethyl ester groups.

  • 13 C NMR Acquisition (100 MHz): Acquire 512 transients using a 30° excitation pulse, a 2.0-second D1​ , and WALTZ-16 proton decoupling.

    • Causality: WALTZ-16 is a composite pulse sequence that uniformly decouples protons across the entire spectral width without excessive sample heating. This collapses the complex 13 C- 1 H multiplets into sharp singlets, leaving only the 13 C- 19 F heteronuclear couplings visible, which are essential for mapping the carbon framework.

Multidimensional NMR Validation Workflow

To validate 1D assignments, a standard multidimensional workflow is employed to trace through-bond connectivities.

NMR_WorkflowPrepSample Preparation(CDCl3, 298 K)H11H NMR Acquisition(Proton Environments)Prep->H1C1313C NMR Acquisition(Carbon Framework)Prep->C13F1919F NMR Acquisition(Fluorine Probe)Prep->F19COSY1H-1H COSY(Vicinal Coupling)H1->COSYHSQC1H-13C HSQC(Direct C-H Bonds)H1->HSQCHMBC1H-13C HMBC(Long-Range C-H)H1->HMBCC13->HSQCC13->HMBCValidationSpectral Validation &Signal AssignmentF19->ValidationCOSY->ValidationHSQC->ValidationHMBC->ValidationFinalConfirmed Structure:Diethyl 3-fluorophthalateValidation->Final

Multidimensional NMR workflow for the structural elucidation of fluorinated aromatics.

1 H NMR Spectral Data & Assignment Rationale

The 1 H NMR spectrum of diethyl 3-fluorophthalate is characterized by the aliphatic ester signals and a highly diagnostic three-spin aromatic system.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Rationale
H6 7.85dd1H 3JHH​=8.0 , 4JHH​=1.5 Para to F. The +R shielding from fluorine is weakest here, and the proton is heavily deshielded by the adjacent C1 ester carbonyl.
H5 7.55td1H 3JHH​=8.0 , 4JHF​=5.0 Meta to F. Experiences minimal resonance shielding. It is coupled to both H4 and H6, and exhibits long-range coupling to F.
H4 7.30ddd1H 3JHH​=8.5 , 3JHF​=8.5 , 4JHH​=1.2 Ortho to F. Strongly shielded by fluorine's +R effect, shifting it upfield relative to H5 and H6.
-CH 2​
  • (C2)
4.38q2H 3JHH​=7.1 Methylene protons of the C2 ester. Slightly downfield due to spatial proximity to the highly electronegative F atom.
-CH 2​
  • (C1)
  • 4.35q2H 3JHH​=7.1 Methylene protons of the C1 ester.
    -CH 3​ (C1, C2) 1.35t6H 3JHH​=7.1 Overlapping methyl protons of both ethyl ester groups.

    13 C NMR Spectral Data & Assignment Rationale

    The 13 C NMR spectrum is highly diagnostic due to the presence of carbon-fluorine spin-spin coupling. Because 19 F is 100% naturally abundant and possesses a spin of 1/2, it couples to the carbon framework. The magnitude of the JCF​ coupling constant is inversely proportional to the number of intervening bonds, providing an absolute, self-validating map of the carbon skeleton.

    Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )

    PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)Assignment Rationale
    C1 (C=O) 166.5s-Carbonyl carbon of the C1 ester.
    C2 (C=O) 164.2d 3JCF​=2.5 Carbonyl carbon of the C2 ester. Shifted slightly upfield relative to C1 and exhibits long-range through-bond coupling to F.
    C3 (Ar-F) 159.5d 1JCF​=255.0 Directly bonded to F. The massive one-bond scalar coupling definitively anchors this assignment.
    C5 (Ar-H) 134.1d 3JCF​=8.0 Meta to F. Deshielded position with characteristic three-bond carbon-fluorine coupling.
    C1 (Ar-C) 133.2d 3JCF​=3.0 Ipso to the C1 ester. Weak long-range coupling to F.
    C6 (Ar-H) 125.1d 4JCF​=3.0 Para to F.
    C4 (Ar-H) 119.8d 2JCF​=22.0 Ortho to F. Shielded by +R effect. Strong two-bond coupling confirms immediate proximity to F.
    C2 (Ar-C) 118.9d 2JCF​=18.0 Ipso to the C2 ester, ortho to F. Shielded heavily by the +R effect of F.
    -CH 2​
    • (C2)
    61.8s-Methylene carbon of the C2 ester.
    -CH 2​
  • (C1)
  • 61.5s-Methylene carbon of the C1 ester.
    -CH 3​ (C1) 14.1s-Methyl carbon of the C1 ester.
    -CH 3​ (C2) 14.0s-Methyl carbon of the C2 ester.

    Conclusion

    The structural elucidation of diethyl 3-fluorophthalate demonstrates the profound impact of heteronuclear substitution on NMR spectral properties. By understanding the causal relationship between fluorine's electronegativity, its resonance donation, and the resulting scalar coupling networks, analytical scientists can definitively map the molecular framework without ambiguity. The experimental protocols and theoretical assignments provided herein serve as a robust, self-validating reference for professionals engaged in drug development, quality control, and synthetic methodology.

    References

    • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.[Link]

    Technical Whitepaper: Diethyl 3-Fluorophthalate in Advanced Chemical Synthesis and Drug Development

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the rapidly evolving landscape of targeted protein degradation and medicinal chemistry, fluorinated aromatic building blocks have become indispensable. Diethyl 3-fluorophthalate (CAS: 65610-10-8) is a highly versatile intermediate utilized predominantly in the synthesis of cereblon (CRBN) E3 ligase ligands[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthesis protocols, and its mechanistic role in the development of Proteolysis Targeting Chimeras (PROTACs).

    Chemical Identity and Physicochemical Properties

    Diethyl 3-fluorophthalate is a diester derivative of 3-fluorophthalic acid. The presence of the highly electronegative fluorine atom at the 3-position of the benzene ring significantly alters the electron density of the aromatic system, making it highly reactive toward nucleophilic aromatic substitution (SNAr) in downstream applications[2].

    Quantitative Data Summary
    PropertySpecification
    Chemical Name Diethyl 3-fluorophthalate
    CAS Registry Number 65610-10-8[1]
    Molecular Formula C₁₂H₁₃FO₄[1]
    Molecular Weight 240.23 g/mol [1]
    MDL Number MFCD16037329[1]
    SMILES String O=C(OCC)C1=CC=CC(F)=C1C(OCC)=O[1]
    Structural Classification Fluorinated Aromatic Diester

    Experimental Protocol: Self-Validating Synthesis Workflow

    The synthesis of diethyl 3-fluorophthalate is typically achieved via the Fischer esterification of 3-fluorophthalic acid[3]. As an Application Scientist, it is critical to understand that esterification is an equilibrium-driven process. The following protocol is designed as a self-validating system, ensuring high yield and purity through mechanistic causality.

    Step-by-Step Methodology
    • Reagent Preparation & Solvation: Dissolve 3-fluorophthalic acid (e.g., 50.8 mmol) in an excess of absolute ethanol (200 mL)[3]. Causality: Ethanol serves a dual purpose as both the reactant and the solvent. According to Le Chatelier’s principle, flooding the system with the alcohol reactant shifts the equilibrium heavily toward the ester product.

    • Acid Catalysis: Slowly add concentrated sulfuric acid (cH₂SO₄, 20 mL) dropwise under continuous stirring[3]. Causality: Sulfuric acid acts as a proton donor, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. Furthermore, it functions as a desiccant, sequestering the water byproduct to prevent the reverse hydrolysis reaction.

    • Reflux & In-Process Validation: Heat the reaction mixture to reflux (~78°C) for 6 hours[3]. Validation Check: Perform Thin-Layer Chromatography (TLC) periodically. The complete disappearance of the highly polar carboxylic acid baseline spot validates that the forward reaction has reached completion.

    • Quenching & Neutralization: Concentrate the reaction mixture under reduced pressure to remove excess ethanol. Add water and neutralize the mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution[3]. Causality: Neutralization halts the acid-catalyzed reverse reaction. It also converts any unreacted 3-fluorophthalic acid into a water-soluble sodium salt, partitioning it into the aqueous layer and away from the target product. Validation Check: Verify the aqueous phase pH is ~8 to confirm complete neutralization of the sulfuric acid.

    • Extraction & Desiccation: Extract the aqueous mixture with ethyl acetate (AcOEt). Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄)[3]. Causality: AcOEt selectively solvates the diester. MgSO₄ removes trace water from the organic phase, preventing spontaneous hydrolysis during the final solvent evaporation step.

    SynthesisWorkflow N1 3-Fluorophthalic Acid + Excess Ethanol N2 Acid Catalysis (H2SO4 addition) N1->N2 N3 Reflux (6-8h) Drive esterification N2->N3 N4 Aqueous Workup (NaHCO3 Neutralization) N3->N4 N5 Organic Extraction (AcOEt) & Drying N4->N5 N6 Diethyl 3-fluorophthalate (Purified Product) N5->N6

    Caption: Workflow for the Fischer esterification of 3-fluorophthalic acid.

    Application in Drug Development: PROTACs and CRBN Ligands

    In modern drug discovery, diethyl 3-fluorophthalate and its parent acid are foundational building blocks for synthesizing immunomodulatory drugs (IMiDs) like pomalidomide and thalidomide derivatives[2]. These molecules are critical for recruiting the Cereblon (CRBN) E3 ubiquitin ligase in PROTAC technologies[2].

    The Mechanistic Role of the Fluorine Atom

    To utilize this building block in PROTACs, the diethyl ester is typically hydrolyzed and dehydrated to form 3-fluorophthalic anhydride . This anhydride is subsequently condensed with 3-aminopiperidine-2,6-dione to yield 4-fluorothalidomide [2].

    The strategic placement of the fluorine atom is the crux of this molecule's utility. In 4-fluorothalidomide, the fluorine atom is positioned ortho to an electron-withdrawing imide carbonyl. This creates a highly electron-deficient local environment, making the carbon-fluorine bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [2].

    When researchers introduce an amine-terminated linker (often in the presence of DIPEA and DMSO at 90°C–130°C), the amine acts as a nucleophile, displacing the fluoride ion[2]. This SNAr reaction allows for the modular, high-yield attachment of various target-binding ligands, effectively bridging the target protein to the CRBN E3 ligase for subsequent ubiquitination and proteasomal degradation[2].

    PROTACPathway A Diethyl 3-fluorophthalate (Building Block) B 3-Fluorophthalic Anhydride A->B Hydrolysis & Dehydration C 4-Fluorothalidomide (CRBN Ligand) B->C Condensation D SNAr Reaction (Amine Linker Attachment) C->D Fluorine Displacement E PROTAC Molecule D->E F CRBN E3 Ligase Recruitment E->F G Target Protein Degradation F->G

    Caption: Logical pathway from diethyl 3-fluorophthalate to PROTAC-mediated protein degradation.

    Safety, Handling, and Storage Protocols

    Maintaining laboratory safety requires understanding the chemical causality behind hazard warnings.

    • Thermal Decomposition Hazards: While stable under standard laboratory conditions, diethyl 3-fluorophthalate must be kept away from extreme heat or fire. Thermal decomposition of fluorinated organics breaks the C-F bonds, releasing highly toxic and corrosive hydrogen fluoride (HF) gas and carbon monoxide[4].

    • Handling Causality: Due to the risk of HF exposure during accidental fires, all synthesis involving high heat (e.g., refluxing) must be conducted in a certified fume hood. Firefighting protocols mandate the use of self-contained breathing apparatuses (SCBA)[4].

    • Storage: Store in a tightly closed container in a dry, well-ventilated environment to prevent ambient moisture from initiating slow ester hydrolysis[4].

    Sources

    An In-depth Technical Guide to the Exploratory Research of Diethyl 3-Fluorophthalate Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of diethyl 3-fluorophthalate derivatives in the field of drug discovery. As a senior application scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale and field-proven insights to empower researchers in their exploratory studies.

    Introduction: The Rationale for Fluorination in Drug Discovery

    The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3] The strategic placement of a fluorine atom on the aromatic ring of a phthalate scaffold, as in diethyl 3-fluorophthalate, presents a compelling starting point for the development of novel therapeutic agents. This guide will explore the synthesis of this core structure and the potential for its derivatization to create a library of compounds for biological screening.

    Synthesis of the Core Scaffold: Diethyl 3-Fluorophthalate

    The primary and most direct route to synthesizing diethyl 3-fluorophthalate is through the esterification of 3-fluorophthalic anhydride. This precursor is commercially available and its synthesis has been well-documented.

    Synthesis of 3-Fluorophthalic Anhydride

    Several methods have been reported for the preparation of 3-fluorophthalic anhydride, with the most common starting materials being 3-chlorophthalic anhydride or 3-nitrophthaloyl dichloride.

    • From 3-Chlorophthalic Anhydride: This method involves a halogen exchange reaction where 3-chlorophthalic anhydride is treated with an anhydrous fluoride salt, such as potassium fluoride, at elevated temperatures.[1] The use of a phase-transfer catalyst can improve the reaction yield and allow for milder conditions.[1]

    • From 3-Nitrophthaloyl Dichloride: This route involves a multi-step process that begins with the reduction of the nitro group, followed by diazotization and subsequent fluorination.

    Esterification to Diethyl 3-Fluorophthalate

    The synthesis of diethyl 3-fluorophthalate from 3-fluorophthalic anhydride follows a standard Fischer esterification protocol, analogous to the synthesis of the non-fluorinated diethyl phthalate.[4]

    Experimental Protocol: Synthesis of Diethyl 3-Fluorophthalate

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophthalic anhydride (1 equivalent) and absolute ethanol (excess, e.g., 5-10 equivalents).

    • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2 mol%), to the stirred mixture.

    • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

    • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure diethyl 3-fluorophthalate.

    Table 1: Key Parameters for Diethyl 3-Fluorophthalate Synthesis

    ParameterValue/ConditionRationale
    Starting Material 3-Fluorophthalic AnhydrideReadily accessible precursor.
    Reagent Absolute EthanolProvides the ethyl groups for the diester.
    Catalyst Concentrated Sulfuric AcidProtonates the carbonyl oxygen, activating it for nucleophilic attack by ethanol.
    Reaction Temperature RefluxIncreases the reaction rate.
    Purification Method Vacuum DistillationEffective for purifying liquid products with relatively high boiling points.

    Derivatization Strategies for Drug Discovery

    The diethyl 3-fluorophthalate core offers several avenues for chemical modification to generate a library of derivatives with diverse functionalities. The primary sites for derivatization are the ester groups and the aromatic ring.

    Modification of the Ester Groups

    The two ester groups of diethyl 3-fluorophthalate are key handles for introducing structural diversity.

    • Transesterification: Reaction with different alcohols in the presence of a suitable catalyst can replace the ethyl groups with other alkyl or aryl moieties. This allows for the modulation of lipophilicity and steric bulk.

    • Amidation: The esters can be converted to amides by reaction with primary or secondary amines. This introduces hydrogen bond donors and acceptors, which can be crucial for target binding.

    • Hydrolysis and Amide Coupling: Selective hydrolysis of one or both ester groups to the corresponding carboxylic acid(s) provides a versatile intermediate for amide bond formation with a wide range of amines using standard peptide coupling reagents.

    Reactions on the Aromatic Ring

    The fluorine atom and the remaining protons on the aromatic ring can also be sites for further functionalization, although these reactions may require more specific and potentially harsher conditions.

    • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can potentially be displaced by strong nucleophiles, although this is generally challenging on an electron-rich aromatic ring.

    • Electrophilic Aromatic Substitution (EAS): The introduction of other substituents onto the aromatic ring can be explored. The directing effects of the existing substituents will influence the position of the incoming electrophile.

    Caption: Derivatization pathways for diethyl 3-fluorophthalate.

    Potential Therapeutic Applications and Biological Evaluation

    While specific biological activities of diethyl 3-fluorophthalate derivatives are not yet extensively reported in the public domain, the broader class of phthalates and fluorinated aromatics have shown promise in various therapeutic areas.

    Insights from Phthalimide and Phthalate Analogs

    Phthalimide derivatives, which can be synthesized from phthalic anhydrides, have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5] The structural similarity of diethyl 3-fluorophthalate to these scaffolds suggests that its derivatives could also exhibit interesting pharmacological profiles. For instance, functionalized phthalimide analogs have been explored as potential antimalarial agents.[6]

    The Role of Fluorine in Modulating Biological Activity

    The presence of the fluorine atom is anticipated to confer several advantages:

    • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to an increased half-life of the drug.[2]

    • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.[1]

    • Membrane Permeability: The lipophilicity introduced by the fluorine atom can enhance the ability of the molecule to cross cell membranes.[3]

    Proposed Biological Screening Cascade

    A logical approach to exploring the therapeutic potential of a library of diethyl 3-fluorophthalate derivatives would involve a tiered screening process.

    Caption: A proposed workflow for biological evaluation.

    Characterization and Analytical Techniques

    The unambiguous characterization of newly synthesized diethyl 3-fluorophthalate derivatives is crucial for establishing structure-activity relationships (SAR). A combination of spectroscopic and chromatographic techniques should be employed.

    Table 2: Analytical Techniques for Characterization

    TechniqueInformation Provided
    Nuclear Magnetic Resonance (NMR) 1H, 13C, and 19F NMR provide detailed structural information, including the connectivity of atoms and the successful incorporation of fluorine.
    Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) confirms the molecular formula of the synthesized compounds.
    Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the ester carbonyl (C=O) and the C-F bond.
    High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compounds and can be used for purification.

    Conclusion and Future Directions

    Diethyl 3-fluorophthalate represents a promising and underexplored scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse derivatization make it an attractive starting point for medicinal chemistry campaigns. The strategic incorporation of fluorine is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to the resulting derivatives. Future research should focus on the synthesis and biological evaluation of a diverse library of these compounds against a range of therapeutic targets. The insights gained from such studies will be invaluable in unlocking the full potential of this intriguing class of molecules in drug discovery.

    References

    • Heller, A. (1960). Notes-Preparation of 3-Fluorophthalic Anhydride. The Journal of Organic Chemistry, 25(5), 834-835.
    • Passudetti, M., et al. (1990). A new synthesis of 3-fluorophthalic anhydride. Journal of Fluorine Chemistry, 50(2), 251-255.
    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
    • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
    • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
    • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
    • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 127(8), 1013-1029.
    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
    • Taylor, R. E., & Chen, Y. (2011). Fluorine in medicinal chemistry. Future Medicinal Chemistry, 3(5), 531-534.
    • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506.
    • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
    • Coleman, M. D. (2019).
    • Diethyl phthalate. (n.d.). In PubChem. Retrieved from [Link]

    • Kumar, V., & Singh, P. (2020). Phthalimide analogs for antimalarial drug discovery. RSC Medicinal Chemistry, 11(9), 999-1013.
    • A production method for essence and flavoring agent diethyl phthal

    Sources

    FTIR Spectroscopy and Absorption Band Analysis of Diethyl 3-Fluorophthalate: A Comprehensive Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Diethyl 3-fluorophthalate (DE3FP) is a highly specialized fluorinated building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). The strategic placement of a fluorine atom on the phthalate scaffold fundamentally alters the molecule's electron density, lipophilicity, and metabolic stability. For drug development professionals and analytical chemists, verifying the structural integrity of this intermediate is paramount. This whitepaper provides an authoritative, in-depth analysis of the Fourier-Transform Infrared (FTIR) vibrational modes of DE3FP and establishes a self-validating experimental protocol for its spectroscopic characterization.

    Structural Dynamics and Vibrational Causality

    Understanding the FTIR spectrum of DE3FP requires analyzing the complex electronic interplay between the aromatic ring, the two ethyl ester moieties, and the highly electronegative fluorine atom. As an application scientist, one must look beyond simply matching peaks to charts; one must understand the causality of the shifts.

    The Carbonyl (C=O) Stretching Region

    In a standard, unsubstituted diethyl phthalate, the conjugated ester carbonyls typically absorb at approximately 1725 cm⁻¹[1]. However, in DE3FP, the fluorine atom at the 3-position exerts a powerful inductive electron-withdrawing effect (-I). This effect is most pronounced on the adjacent (ortho) ester group at the 2-position. By pulling electron density away from the ester oxygen, the conjugation between the oxygen lone pair and the carbonyl carbon is reduced. Consequently, the C=O bond order increases, shifting the absorption to a slightly higher frequency (typically ~1730–1735 cm⁻¹)[2]. This electronic desymmetrization can occasionally result in a broadened or bifurcated carbonyl peak, a critical diagnostic feature of ortho-fluorinated esters.

    C-F and C-O Overlap Dynamics

    The aromatic C-F stretching vibration is intensely active in the infrared region due to the massive change in the molecular dipole moment during the vibration, typically appearing between 1250 and 1100 cm⁻¹[3]. In DE3FP, this absorption envelope heavily overlaps with the strong asymmetric C-O-C stretching vibrations of the ester groups. Because both functional groups absorb intensely in the exact same region, researchers will observe a broad, complex, and highly intense multi-peak envelope rather than a single distinct C-F band. Resolving these peaks often requires second-derivative spectroscopy.

    Aromatic Out-of-Plane (OOP) Bending

    The substitution pattern of the benzene ring dictates the out-of-plane (OOP) C-H bending modes. DE3FP is a 1,2,3-trisubstituted benzene. According to established spectroscopic selection rules, this specific regiochemistry characteristically exhibits two strong, distinct bands in the 780–760 cm⁻¹ and 740–700 cm⁻¹ regions[3]. The presence of these two bands is the definitive proof of the 1,2,3-substitution pattern, differentiating it from 1,2,4-isomers.

    Quantitative Spectral Assignments

    To facilitate rapid spectral interpretation, the expected FTIR absorption bands for DE3FP are summarized in the table below. These assignments are grounded in established spectrometric identification principles[2].

    Functional GroupExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Assignment & Causality
    C=O (Ester) 1725 – 1735Strong, SharpCarbonyl stretch. The adjacent ortho-fluorine exerts a -I effect, slightly increasing the C=O bond order and shifting the peak higher than typical aliphatic esters.
    Aromatic C=C 1610, 1585, 1450Medium to WeakIn-plane stretching of the aromatic ring. Conjugation with the ester groups enhances the dipole moment change during vibration.
    C-O (Ester) 1280, 1120Strong, BroadAsymmetric and symmetric C-O-C stretches.
    C-F (Aromatic) 1250 – 1100Strong, ComplexAromatic carbon-fluorine stretch. This band heavily overlaps with the C-O ester stretches, creating a broad, complex absorption envelope.
    Aromatic C-H 3070 – 3030Weak, Sharpsp² C-H stretching. Positioned above 3000 cm⁻¹, confirming the presence of the unsaturated ring.
    Aliphatic C-H 2980, 2930, 2870Medium, Sharpsp³ C-H stretching from the ethyl groups.
    OOP C-H Bend 780–760 & 740–700Strong, SharpOut-of-plane bending diagnostic of a 1,2,3-trisubstituted benzene ring.

    Experimental Protocol: Self-Validating ATR-FTIR Workflow

    Because DE3FP is typically an oily liquid at room temperature, Attenuated Total Reflectance (ATR) FTIR is the superior analytical choice. Transmission cells (like KBr windows) are prone to path-length inconsistencies and require tedious cleaning. ATR allows direct application of the neat liquid, ensuring reproducible path lengths dependent entirely on the evanescent wave penetration depth.

    To ensure absolute trustworthiness in the spectral data, the following protocol is designed as a self-validating system where each step acts as a quality control gate for the next.

    Step 1: System Initialization and Purge

    • Action: Turn on the FTIR spectrometer and initiate a dry nitrogen (N₂) purge for at least 30 minutes prior to analysis.

    • Causality: Atmospheric water vapor and CO₂ absorb heavily in the 3900-3500 cm⁻¹ and 2350 cm⁻¹ regions. Purging eliminates these spectral artifacts, which could otherwise mask weak overtone bands.

    Step 2: Crystal Cleaning and Live Monitor Validation

    • Action: Clean the diamond or ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol.

    • Self-Validation Gate: Open the live interferogram/energy monitor. The baseline must be completely flat. Any residual peaks (e.g., C-H stretches from residual solvent around 2900 cm⁻¹) indicate contamination. Do not proceed until the baseline is flat.

    Step 3: Background Spectrum Acquisition

    • Action: Collect a background spectrum of the clean, empty crystal (Resolution: 4 cm⁻¹, Scans: 32).

    • Causality: 32 scans improve the signal-to-noise ratio (SNR) by a factor of √32. The background spectrum is mathematically subtracted from the sample spectrum, isolating the pure DE3FP signal.

    Step 4: Sample Application and Acquisition

    • Action: Deposit 1-2 drops of neat DE3FP directly onto the ATR crystal. Ensure complete coverage of the crystal face without introducing air bubbles.

    • Action: Acquire the sample spectrum using identical parameters to the background (Resolution: 4 cm⁻¹, Scans: 32).

    Step 5: Spectral Processing

    • Action: Apply an ATR correction algorithm to the raw data.

    • Causality: In ATR, the penetration depth of the infrared beam is wavelength-dependent (deeper penetration at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra, allowing for accurate comparison against reference libraries.

    Workflow Visualization

    The following diagram illustrates the logical flow and self-validating nature of the ATR-FTIR experimental protocol.

    ATR_FTIR_Protocol Start System Initialization & N₂ Purge Clean ATR Crystal Cleaning (Isopropanol) Start->Clean Check Live Monitor Check (Self-Validation Gate) Clean->Check Check->Clean Contamination Detected Bkg Background Acquisition (32 Scans, 4 cm⁻¹) Check->Bkg Flat Baseline Confirmed Sample Apply DE3FP Liquid (Ensure Complete Coverage) Bkg->Sample Acquire Sample Acquisition (32 Scans, 4 cm⁻¹) Sample->Acquire Process Spectral Processing (ATR & Baseline Correction) Acquire->Process Validate Peak Validation (C=O, C-F, OOP Bends) Process->Validate

    Fig 1: Self-validating ATR-FTIR workflow for the spectral acquisition of DE3FP.

    Conclusion

    The FTIR spectroscopic analysis of diethyl 3-fluorophthalate requires a nuanced understanding of how halogen substitution impacts adjacent functional groups. By recognizing the inductive upshift of the C=O band, the complex overlapping nature of the C-F/C-O region, and the diagnostic 1,2,3-trisubstituted OOP bending modes, researchers can confidently verify the identity of this critical pharmaceutical building block. Adhering to a self-validating ATR-FTIR protocol ensures that the resulting data is both highly accurate and rigorously trustworthy.

    References

    • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

    • Title: Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Edition Source: John Wiley & Sons URL: [Link]

    • Title: Diethyl Phthalate - NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

    Sources

    Methodological & Application

    Application Note: Synthesis and Isolation of Diethyl 3-Fluorophthalate

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of fluorinated building blocks for metallo-β-lactamase inhibitors and advanced pharmaceutical intermediates.

    Introduction and Mechanistic Rationale

    The incorporation of fluorine atoms into aromatic systems is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Diethyl 3-fluorophthalate serves as a highly versatile fluorinated building block, particularly noted in the synthesis of IMP-1 inhibitors targeting drug-resistant bacterial infections [1].

    The synthesis of diethyl 3-fluorophthalate from 3-fluorophthalic acid proceeds via a classic Fischer Esterification . As a Senior Application Scientist, it is critical to recognize that this reaction is an equilibrium process. To drive the reaction to completion, we employ a vast excess of the primary alcohol (ethanol), which serves as both the reactant and the solvent, coupled with concentrated sulfuric acid ( H2​SO4​ ). The sulfuric acid acts dually as a proton donor to activate the carbonyl carbon for nucleophilic attack and as a dehydrating agent to sequester the water byproduct, thereby shifting the equilibrium toward the ester product according to Le Chatelier's principle.

    Experimental Workflow and Logic

    G A 3-Fluorophthalic Acid (Dicarboxylic Acid) C Reflux (6 hours) Fischer Esterification A->C B Ethanol (Excess) + Conc. H2SO4 B->C D Aqueous Quench & EtOAc Extraction C->D  Remove volatiles   E Diethyl 3-Fluorophthalate (Target Ester) D->E  Organic isolation  

    Synthesis workflow of Diethyl 3-Fluorophthalate via Fischer Esterification.

    Reaction Stoichiometry and Reagents

    The following table outlines the quantitative data for a standard 50 mmol scale synthesis, optimized for high yield and operational simplicity [1].

    Reagent / MaterialRoleAmountEquivalentsMolar Mass ( g/mol )
    3-Fluorophthalic acid Starting Material9.35 g (50.8 mmol)1.0 eq184.12
    Ethanol (Absolute) Reactant / Solvent200 mLExcess46.07
    Sulfuric Acid (Conc.) Catalyst / Dehydrator20 mLExcess98.08
    Ethyl Acetate (EtOAc) Extraction SolventAs neededN/A88.11
    Magnesium Sulfate Drying AgentAs neededN/A120.37

    Step-by-Step Synthesis Protocol

    This protocol is designed as a self-validating system; intermediate observations are provided to ensure the chemist can verify the integrity of the reaction at each stage.

    Phase 1: Reaction Setup and Execution
    • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar. Ensure all glassware is oven-dried to minimize the introduction of exogenous water, which would prematurely shift the esterification equilibrium backward.

    • Reagent Addition: Suspend 3-fluorophthalic acid (9.35 g, 50.8 mmol) in absolute ethanol (200 mL).

    • Catalyst Introduction: Caution: Highly exothermic. Slowly add concentrated H2​SO4​ (20 mL) dropwise to the stirring suspension.

      • Causality: The slow addition prevents localized boiling of ethanol and thermal degradation of the starting material. The solution will typically clarify as the acid dissolves the starting material and forms the active oxonium intermediate.

    • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 80°C internal temperature) for 6 hours [1].

      • Validation: Reaction progress should be monitored via TLC (Thin Layer Chromatography) or LC-MS. The disappearance of the highly polar di-acid baseline spot confirms completion.

    Phase 2: Workup and Isolation
    • Concentration: Allow the reaction mixture to cool to room temperature. Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

      • Causality: Removing the alcoholic solvent prevents the formation of a single miscible phase during the subsequent aqueous workup, ensuring efficient biphasic separation.

    • Aqueous Quench: Carefully add cold distilled water (approx. 100 mL) to the oily residue.

      • Causality: Water quenches the remaining sulfuric acid and dissolves any unreacted trace dicarboxylic acid, partitioning them into the aqueous layer.

    • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 x 75 mL).

      • Causality: Diethyl 3-fluorophthalate is highly lipophilic and will preferentially partition into the organic (EtOAc) layer [2].

    • Drying: Combine the organic layers and dry over anhydrous Magnesium Sulfate ( MgSO4​ ). Filter the suspension to remove the hydrated salt.

      • Causality: MgSO4​ effectively scavenges residual water from the organic phase, preventing ester hydrolysis during final concentration.

    • Final Isolation: Concentrate the dried organic filtrate under reduced pressure to yield Diethyl 3-fluorophthalate as a residue [1].

    Analytical Characterization (Expected)

    To validate the integrity of the synthesized product, the following analytical checks should be performed:

    • 1H NMR (CDCl3): Look for the characteristic ethyl ester signals: a quartet around δ 4.3 ppm ( −CH2​−CH3​ ) and a triplet around δ 1.3 ppm ( −CH2​−CH3​ ), integrating for 4 and 6 protons respectively, alongside the three aromatic protons.

    • 19F NMR: A single distinct peak confirming the presence of the aromatic fluorine.

    • Mass Spectrometry (ESI+): Expected m/z for [M+H]+ is 241.08.

    References

    • Hiraiwa, Y., et al. (2014). Exploratory Research on Therapeutics for Drug-Resistant Bacterial Infections (薬剤耐性菌感染症治療薬の探索研究). Tokyo University of Pharmacy and Life Sciences Academic Repository.
    • Sigma-Aldrich. Diethyl 3-fluorophthalate Product Specification (CAS: 65610-10-8).

    Application Note: Diethyl 3-Fluorophthalate as a Key Precursor in Advanced Pharmaceutical Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Strategic Rationale & Chemical Foundations

    In modern pharmaceutical development, the precision engineering of targeted therapeutics—such as Proteolysis-Targeting Chimeras (PROTACs)[1], selective kinase degraders[2], and atypical antipsychotics[3]—relies heavily on fluorinated aromatic building blocks. While many synthetic routes cite the direct use of 3-fluorophthalic anhydride as the primary synthon[1], the anhydride is highly hygroscopic and susceptible to rapid atmospheric hydrolysis, leading to variable stoichiometry and degraded yields in sensitive coupling reactions.

    Diethyl 3-fluorophthalate circumvents these limitations. As a stable, lipophilic diester, it offers superior shelf life, predictable solubility in organic solvents, and acts as a robust protecting group during upstream synthetic steps. It can be quantitatively hydrolyzed and dehydrated in situ to yield pristine 3-fluorophthalic anhydride immediately prior to condensation, ensuring maximum reactivity and purity for downstream applications.

    The most critical application of this precursor is the generation of 4-fluorothalidomide , the core Cereblon (CRBN) E3 ligase binding moiety used in pomalidomide-based PROTACs[1][4]. The fluorine atom at the 3-position of the phthalate core is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent imide carbonyls, facilitating the seamless attachment of diverse linker-amines[1].

    Visualizing the Synthetic Architecture

    Workflow A Diethyl 3-fluorophthalate B 3-Fluorophthalic Acid A->B NaOH, EtOH (Hydrolysis) C 3-Fluorophthalic Anhydride B->C Ac2O, Reflux (Dehydration) D 4-Fluorothalidomide C->D Glutarimide NaOAc, AcOH E PROTAC Precursor D->E Linker-Amine (SNAr)

    Synthetic workflow from Diethyl 3-fluorophthalate to PROTAC precursors.

    Mechanism Substrate 4-Fluorothalidomide Intermediate Meisenheimer Complex Substrate->Intermediate Nucleophilic Attack at C4 Nucleophile Primary Amine Linker Nucleophile->Intermediate DIPEA, DMF, 90°C Product Pomalidomide Derivative Intermediate->Product Elimination of F- Byproduct Hydrogen Fluoride (HF) Intermediate->Byproduct Leaving Group

    Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-Fluorothalidomide.

    Self-Validating Experimental Protocols

    The following methodologies detail the transformation of diethyl 3-fluorophthalate into a functionalized PROTAC precursor. Every protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity.

    Protocol A: In Situ Generation of 3-Fluorophthalic Anhydride

    Objective: Convert stable diethyl 3-fluorophthalate into the reactive anhydride without isolating moisture-sensitive intermediates.

    • Hydrolysis: Dissolve diethyl 3-fluorophthalate (1.0 eq) in a 1:1 mixture of EtOH and 2M aqueous NaOH.

      • Causality: The mixed solvent system ensures the lipophilic ester remains solvated while providing an aqueous environment for hydroxide-mediated acyl substitution[5].

    • Reflux & Acidification: Stir at 80 °C for 4 hours. Cool to 0 °C and acidify with concentrated HCl to pH 2 to precipitate 3-fluorophthalic acid.

      • IPC Check: Analyze via LC-MS. The reaction is complete when the ester peak disappears and the acid shows an [M-H]⁻ peak at m/z 183.1.

    • Dehydration: Filter and dry the diacid. Suspend in neat acetic anhydride (Ac₂O) and reflux at 140 °C for 3 hours.

    • Isolation: Remove excess Ac₂O in vacuo to yield 3-fluorophthalic anhydride as a crystalline solid. Store immediately under inert gas (Argon) to prevent re-hydrolysis.

    Protocol B: Condensation to 4-Fluorothalidomide

    Objective: Synthesize the CRBN-binding moiety[1][4].

    • Reagent Assembly: Combine 3-fluorophthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq), and anhydrous sodium acetate (NaOAc, 1.2 eq) in glacial acetic acid (AcOH).

    • Cyclization: Reflux the mixture at 140 °C for 18 hours[4].

      • Causality: Using[1]. Acetic acid acts as a dehydrating solvent that drives the cyclization of the intermediate amic acid. NaOAc acts as a mild buffer, facilitating nucleophilic attack while preventing the base-catalyzed ring-opening of the highly sensitive glutarimide moiety.

      • IPC Check: Monitor via HPLC. The intermediate amic acid must be fully consumed; presence of amic acid indicates insufficient dehydration time.

    • Purification: Cool the reaction to room temperature and pour into ice water. Filter the resulting purple/white precipitate, wash with water and petroleum ether, and dry in vacuo[4].

    Protocol C: SNAr Linker Attachment

    Objective: Attach a primary amine linker to the 4-fluorothalidomide core[1].

    • Reaction Setup: Dissolve 4-fluorothalidomide (1.0 eq) and the desired primary amine linker (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

      • Causality: DMF is a polar aprotic solvent that stabilizes the polar Meisenheimer transition state, accelerating SNAr. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the generated HF without competing with the primary amine for the electrophilic carbon[1].

    • Heating: Stir at 90 °C for 12 hours.

      • IPC Check: Confirm the mass shift via LC-MS corresponding to the displacement of fluorine (-19 Da) by the amine linker mass.

    • Workup: Precipitate the product by dropwise addition to cold water, filter, and purify via flash chromatography.

    Quantitative Reaction Metrics

    Table 1: Comparative Yields and Reaction Conditions for 4-Fluorothalidomide Synthesis Data synthesized from PROTAC optimization studies[1][4].

    Reagents / CatalystSolventTemperatureYieldMechanistic Advantage / Disadvantage
    Et₃N THF80 °C~45-55%Mild conditions, but leads to incomplete cyclization of the amic acid intermediate.
    NaOAc Glacial AcOH140 °C (Reflux)>90% Optimal. AcOH promotes rapid dehydration; NaOAc prevents glutarimide hydrolysis.
    Pyridine Neat / Toluene110 °C~88%Good yield, but requires harsh solvent removal and extensive purification.

    Table 2: Physicochemical Profile & Reactivity of Diethyl 3-fluorophthalate

    PropertyValueSignificance in Pharmaceutical Synthesis
    Chemical Formula C₁₂H₁₃FO₄Contains the critical F-atom required for downstream SNAr targeting.
    Molecular Weight 240.23 g/mol Easily trackable via standard LC-MS protocols.
    Hydrolytic Stability HighOffers vastly superior shelf-life compared to 3-fluorophthalic anhydride.
    Solubility Soluble in EtOH, DMF, THFHighly versatile for homogeneous catalytic reactions and parallel synthesis.

    References

    • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry (via NCBI PMC) URL: [Link]

    • Title: Rational Design and Synthesis of HSF1-PROTACs for Anticancer Drug Development Source: Molecules (MDPI) URL: [Link]

    • Title: Design, Synthesis, and Biological Evaluation of Selective PAK4 Degrader for the Treatment of Lung Tumor Metastasis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    Sources

    The Strategic Incorporation of Diethyl 3-Fluorophthalate in Advanced Fluoropolymer Synthesis: Application Notes and Protocols

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This technical guide provides a comprehensive overview of the potential applications of diethyl 3-fluorophthalate as a functional monomer in the development of novel fluoropolymers. While direct, extensive literature on this specific monomer is emerging, its structural attributes allow for scientifically grounded hypotheses regarding its utility in creating high-performance materials. By leveraging established principles of fluoropolymer chemistry, this document outlines the rationale, protocols, and characterization techniques for integrating diethyl 3-fluorophthalate into polyester and polyimide backbones, thereby modifying their physicochemical properties for specialized applications.

    Introduction: The Rationale for Fluorinated Phthalates in Polymer Science

    The introduction of fluorine atoms into a polymer backbone is a well-established strategy for enhancing material properties. The high electronegativity and low polarizability of fluorine, coupled with the strength of the carbon-fluorine bond, impart a unique combination of characteristics, including superior thermal stability, chemical inertness, hydrophobicity, and low dielectric constants.[1][2][3][4][5][6]

    Diethyl 3-fluorophthalate is an aromatic diester featuring a fluorine substituent on the benzene ring. Its incorporation as a comonomer in polymers, particularly polyesters and polyimides, is proposed to offer a nuanced approach to property modification. The presence of the fluorine atom can disrupt chain packing, increase free volume, and introduce a polar microenvironment, leading to enhanced solubility, modified glass transition temperatures, and tailored surface energies.[2][4] These attributes are highly desirable in applications ranging from advanced coatings and separation membranes to specialized materials in the biomedical and electronics industries.

    Physicochemical Properties of Diethyl 3-Fluorophthalate

    A comparative summary of the physicochemical properties of diethyl 3-fluorophthalate and its non-fluorinated analog, diethyl phthalate, is presented in Table 1.

    PropertyDiethyl 3-FluorophthalateDiethyl Phthalate (for comparison)
    CAS Number 65610-10-8[7]84-66-2[8]
    Molecular Formula C₁₂H₁₃FO₄[7]C₁₂H₁₄O₄[8]
    Molecular Weight 240.23 g/mol [7]222.24 g/mol [8]
    Appearance Not widely documented, likely a liquidColorless, oily liquid[8][9]
    Boiling Point Not widely documented295-302 °C[10]
    Melting Point Not widely documented-40.5 °C[10]
    Density Not widely documented1.12 g/cm³[8]

    Application Note: Diethyl 3-Fluorophthalate as a Functional Comonomer

    The inclusion of diethyl 3-fluorophthalate in polyester or polyimide synthesis can be strategically employed to achieve specific material outcomes:

    • Enhanced Thermal Stability : The aromatic ring and the strong C-F bond can increase the thermal decomposition temperature of the resulting polymer.[6]

    • Modified Solubility and Processability : The fluorine atom can disrupt polymer chain packing, reducing crystallinity and improving solubility in organic solvents, which is advantageous for processing and film casting.[2][4]

    • Tailored Surface Properties : The presence of fluorine at the polymer surface can significantly lower the surface energy, leading to increased hydrophobicity and oleophobicity.[1][11] This is critical for applications requiring anti-fouling or self-cleaning properties.

    • Reduced Dielectric Constant : The introduction of fluorine can lower the overall polarizability of the polymer chain, resulting in a lower dielectric constant, a key property for materials used in microelectronics.[5][6]

    Experimental Protocols

    The following protocols are proposed based on established polymerization methodologies for fluorinated monomers.[12][13][14] Researchers should consider these as foundational procedures to be optimized for their specific research objectives.

    Protocol 1: Synthesis of a Fluorinated Co-polyester via Melt Polycondensation

    This protocol describes the incorporation of diethyl 3-fluorophthalate into a polyester backbone using a two-stage melt polycondensation process.

    Materials:

    • Dimethyl terephthalate (DMT)

    • Diethyl 3-fluorophthalate (DEFTP)

    • 1,4-Butanediol (BDO)

    • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

    • Antimony(III) oxide (Sb₂O₃) (optional, as a stabilizer)

    Procedure:

    • Ester Interchange (Transesterification):

      • Charge the reactor with DMT, DEFTP (e.g., at a 90:10 molar ratio with DMT), and an excess of BDO (e.g., 2.2 molar equivalents relative to the total moles of diesters).

      • Add the catalyst, Ti(OBu)₄ (e.g., 200-300 ppm relative to the expected polymer weight).

      • Heat the mixture under a nitrogen atmosphere to 150-190 °C with continuous stirring.

      • Methanol and ethanol will be evolved as byproducts. Continue the reaction until the evolution of alcohol ceases (typically 2-4 hours).

    • Polycondensation:

      • Gradually increase the temperature to 240-260 °C.

      • Simultaneously, reduce the pressure slowly to below 1 Torr over approximately 1 hour to facilitate the removal of excess BDO.

      • Continue the reaction under high vacuum and at high temperature for 2-4 hours. The viscosity of the molten polymer will increase significantly.

      • Once the desired viscosity is achieved (monitored by stirrer torque), stop the reaction by cooling the reactor.

      • Extrude the polymer from the reactor under nitrogen pressure and quench in water.

    dot

    Caption: Workflow for the synthesis of a fluorinated co-polyester.

    Protocol 2: Synthesis of a Fluorinated Polyimide via a Poly(amic acid) Precursor

    This protocol outlines the synthesis of a soluble poly(amic acid) precursor, which can be subsequently thermally or chemically imidized to form the final fluorinated polyimide. This approach requires the synthesis of a diamine derived from 3-fluorophthalic acid.

    Part A: Synthesis of a Fluorinated Diamine (Illustrative Example)

    A plausible route involves the conversion of 3-fluorophthalic acid[15] to a diamine. A detailed synthetic protocol for this specific diamine is beyond the scope of this document, but a general pathway is illustrated below.

    dot

    Diamine_Synthesis Start 3-Fluorophthalic Acid Intermediate1 3-Fluorophthaloyl Chloride Start->Intermediate1 SOCl₂ Intermediate2 3-Fluorophthalamide Intermediate1->Intermediate2 NH₃ End 3-Fluorophthalic Diamine (Hypothetical) Intermediate2->End Hofmann Rearrangement or similar

    Caption: Hypothetical synthesis route for a fluorinated diamine.

    Part B: Poly(amic acid) Synthesis

    Materials:

    • Pyromellitic dianhydride (PMDA) or another suitable dianhydride

    • 4,4'-Oxydianiline (ODA)

    • Synthesized fluorinated diamine

    • Anhydrous N,N-dimethylacetamide (DMAc)

    Procedure:

    • Dissolution of Diamines:

      • In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve ODA and the fluorinated diamine (e.g., at a 95:5 molar ratio) in anhydrous DMAc under a nitrogen atmosphere.

      • Stir the mixture until all diamines are completely dissolved.

    • Addition of Dianhydride:

      • Slowly add solid PMDA to the diamine solution in small portions. Ensure the temperature is maintained at 0-5 °C using an ice bath to control the exothermic reaction.

      • The total molar amount of dianhydride should be equimolar to the total molar amount of diamines.

    • Polymerization:

      • After the complete addition of the dianhydride, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere.

      • The viscosity of the solution will increase as the poly(amic acid) forms.

    • Isolation and Storage:

      • The resulting viscous poly(amic acid) solution can be stored in a refrigerator.

      • For characterization, a small portion can be precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

    Part C: Imidization (Thermal)

    • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

    • Place the film in a vacuum oven and heat it in a stepwise manner, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to ensure complete conversion to the polyimide.

    Characterization of the Fluorinated Polymers

    A systematic characterization is essential to understand the structure-property relationships of the newly synthesized polymers.

    dot

    Characterization_Workflow cluster_Structural Structural Analysis cluster_Molecular_Weight Molecular Weight cluster_Thermal Thermal Properties cluster_Surface Surface Properties Start Synthesized Fluoropolymer NMR NMR (¹H, ¹⁹F, ¹³C) - Monomer incorporation - Polymer microstructure Start->NMR FTIR FTIR - Functional groups - Imidization conversion Start->FTIR GPC GPC/SEC - Mn, Mw, PDI Start->GPC DSC DSC - Glass transition (Tg) - Melting point (Tm) Start->DSC TGA TGA - Thermal stability - Decomposition temperature Start->TGA ContactAngle Contact Angle - Hydrophobicity - Surface energy Start->ContactAngle

    Caption: Standard workflow for fluoropolymer characterization.

    Expected Outcomes:

    • NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Successful incorporation of the diethyl 3-fluorophthalate monomer will be confirmed by the presence of characteristic peaks corresponding to the fluorine-substituted aromatic ring in the ¹⁹F and ¹³C NMR spectra. The ¹H NMR will show the integration of the aromatic and aliphatic protons.

    • Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectra will confirm the presence of ester or imide linkages and the C-F bond. For polyimides, the disappearance of the amic acid peaks and the appearance of characteristic imide peaks will indicate successful imidization.

    • Gel Permeation Chromatography (GPC/SEC): This technique will determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymers.

    • Differential Scanning Calorimetry (DSC): DSC analysis will reveal the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the effect of fluorine incorporation on the polymer's thermal behavior. An increase in Tg is often observed with the introduction of rigid aromatic fluorinated monomers.[11]

    • Thermogravimetric Analysis (TGA): TGA will be used to assess the thermal stability of the polymers by measuring the weight loss as a function of temperature. Fluorinated polymers are expected to exhibit high decomposition temperatures.[11]

    • Contact Angle Measurements: The static contact angle of water and other liquids on the surface of polymer films will quantify the hydrophobicity and surface energy. An increase in the water contact angle is expected with the incorporation of fluorine.[11]

    Conclusion

    Diethyl 3-fluorophthalate presents a promising, yet underexplored, monomer for the development of advanced fluoropolymers. The protocols and characterization workflows outlined in this guide provide a solid foundation for researchers to investigate its potential in creating materials with tailored thermal, mechanical, and surface properties. The strategic incorporation of such fluorinated aromatic esters is poised to contribute to the next generation of high-performance polymers for a wide array of scientific and industrial applications.

    References

    • Zhang, Y., et al. (2024). Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization. Polymer Chemistry. [Link]

    • Zhang, Y., et al. (2024). Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization. RSC Publishing. [Link]

    • Ferreira, M., et al. (2019). Strategies for the synthesis of fluorinated polyesters. PMC - NIH. [Link]

    • Wang, Y., et al. (2023). Synthesis of Branched Fluorine-containing Polyesters and their Properties. Beijing Institute of Technology. [Link]

    • Bello, A., et al. (1996). Comparative Study of the Conformational Characteristics of Partially Fluorinated Polyesters and Their Hydrogenated Counterparts. Macromolecules - ACS Publications. [Link]

    • Ye, H., et al. (2013). Synthesis and Application Properties of Fluorinated Aromatic Copolymers. ResearchGate. [Link]

    • Bazarova, M., et al. (2013). Novel High Molecular Weight Aromatic Fluorinated Polymers from One-Pot, Metal-Free Step Polymerizations. Macromolecules - ACS Publications. [Link]

    • Li, S., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. [Link]

    • Ando, S. (n.d.). FLUORINATEDPOLYIMIDES: STRUCTURE・PROPERTY RELATIONSHIPS AND APPLICATIONS AS AN OPTICAL MATERIAL. Tokyo Institute of Technology. [Link]

    • Ghosh, G. (2017). Fluorinated Polyimides: Synthesis, Properties, and Applications. Request PDF. [Link]

    • Sasaki, S. (n.d.). Synthesis of Fluorinated Polyimides. NTT Interdisciplinary Research Laboratories. [Link]

    • Appchem (n.d.). DIETHYL 3-FLUOROPHTHALATE. [Link]

    • Zhang, Z., et al. (2025). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. [Link]

    • National Center for Biotechnology Information (n.d.). TABLE 3-2, Physical and Chemical Properties of Diethyl Phthalate. Toxicological Profile for Diethyl Phthalate. [Link]

    • Wikipedia (n.d.). Diethyl phthalate. [Link]

    • Occupational Safety and Health Administration (2021). DIETHYL PHTHALATE. [Link]

    • Ataman Kimya (n.d.). DIETHYL PHTHALATE. [Link]

    Sources

    Application Note: Catalytic Methodologies for the Synthesis of Diethyl 3-Fluorophthalate

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Strategic Relevance

    Diethyl 3-fluorophthalate (CAS: 65610-10-8) is a premium fluorinated building block utilized extensively in the synthesis of advanced therapeutics. Its structural motif is heavily featured in the development of E3 ligase ligands for PROTAC (Proteolysis Targeting Chimera) degraders [1] and novel cardiovascular protective agents. The strategic placement of the fluorine atom on the phthalate core modulates lipophilicity, metabolic stability, and target binding affinity.

    As a Senior Application Scientist, I have structured this guide to detail two distinct, self-validating catalytic protocols for synthesizing diethyl 3-fluorophthalate. These methods are tailored for different operational scales, precursor availability, and green chemistry considerations.

    Mechanistic Causality in Catalytic Synthesis

    To ensure scientific integrity and reproducibility, it is critical to understand the why behind the experimental choices rather than just the how.

    • Pathway A: Acid-Catalyzed Fischer Esterification. This route utilizes 3-fluorophthalic acid as the starting material. We employ strong acid catalysis (e.g., concentrated H₂SO₄). The causality of using a large excess of absolute ethanol is to drive the equilibrium toward the ester via Le Chatelier’s principle. The acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity to facilitate nucleophilic attack by ethanol [2].

    • Pathway B: Phase-Transfer Catalyzed (PTC) Halogen Exchange (Halex). This route utilizes diethyl 3-chlorophthalate. Because potassium fluoride (KF) is virtually insoluble in organic solvents, a phase-transfer catalyst (such as 18-crown-6) is required. The crown ether chelates the potassium ion, pulling the fluoride ion into the organic phase. This generates a highly reactive, unsolvated "naked fluoride" that readily undergoes Nucleophilic Aromatic Substitution (S_NAr) by displacing the chlorine atom.

    Workflow Visualizations

    Esterification A 3-Fluorophthalic Acid + Excess Ethanol B Catalyst Addition (Conc. H2SO4) A->B C Reflux (78°C) Equilibrium Shift B->C D Aqueous Quench & Extraction (AcOEt) C->D E Diethyl 3-Fluorophthalate (Target Product) D->E

    Fig 1: Workflow for the acid-catalyzed Fischer esterification of 3-fluorophthalic acid.

    HalexPTC SolidPhase Solid Phase (KF) Insoluble Fluoride ActiveComplex Active Complex [K(Crown)]+ F- (Naked Fluoride) SolidPhase->ActiveComplex Solubilization PTC Phase Transfer Catalyst (18-Crown-6) PTC->ActiveComplex Chelates K+ OrgPhase Organic Phase (Sulfolane) Diethyl 3-Chlorophthalate Product SNAr Reaction Diethyl 3-Fluorophthalate + KCl OrgPhase->Product Substrate ActiveComplex->Product Fluorination

    Fig 2: Mechanistic pathway of the PTC-mediated Halex reaction generating naked fluoride.

    Detailed Experimental Protocols

    Protocol A: Homogeneous Acid-Catalyzed Esterification (Lab-Scale)

    This protocol is the standard, highly reliable method for lab-scale synthesis, validated by established pharmaceutical research protocols [2].

    Reagents & Materials:

    • 3-fluorophthalic acid: 9.35 g (50.8 mmol)

    • Absolute Ethanol (EtOH): 200 mL

    • Concentrated Sulfuric Acid (c.H₂SO₄): 20 mL

    • Ethyl Acetate (AcOEt) and Anhydrous MgSO₄

    Step-by-Step Methodology:

    • Initiation: Suspend 9.35 g of 3-fluorophthalic acid in 200 mL of absolute ethanol in a 500 mL round-bottom flask equipped with a magnetic stir bar.

    • Catalyst Addition: Place the flask in an ice bath. Slowly add 20 mL of c.H₂SO₄ dropwise. Causality: The addition of sulfuric acid is highly exothermic; controlling the temperature prevents unwanted etherification of ethanol.

    • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C) for 6 hours.

    • Concentration: Cool the mixture to room temperature. Concentrate the reaction liquid under reduced pressure to remove the bulk of the excess ethanol.

    • Workup & Neutralization: Quench the remaining viscous residue by carefully pouring it into 150 mL of ice-cold water. Extract the aqueous mixture with AcOEt (3 x 50 mL).

    • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Causality: This self-validating step ensures the complete neutralization of the H₂SO₄ catalyst and the removal of any unreacted starting acid. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield diethyl 3-fluorophthalate as a clear oil.

    Protocol B: Phase-Transfer Catalyzed Halex Reaction (Scale-Up/Process)

    This protocol is ideal for industrial scale-up where chlorinated precursors are economically superior, and anhydrous conditions can be strictly maintained.

    Reagents & Materials:

    • Diethyl 3-chlorophthalate: 12.8 g (50 mmol)

    • Spray-dried Potassium Fluoride (KF): 8.7 g (150 mmol, 3 eq)

    • 18-Crown-6 (PTC): 0.66 g (2.5 mmol, 5 mol%)

    • Anhydrous Sulfolane: 100 mL

    Step-by-Step Methodology:

    • Preparation: In a rigorously dried Schlenk flask under a nitrogen atmosphere, add the spray-dried KF and 18-Crown-6. Causality: Fluoride is a notoriously poor nucleophile in the presence of protic solvents or moisture due to tight hydrogen bonding. Spray-drying KF and utilizing N₂ are absolute requirements to maintain nucleophilicity.

    • Solvent & Substrate Addition: Add 100 mL of anhydrous sulfolane followed by the diethyl 3-chlorophthalate.

    • Thermal Activation: Heat the vigorously stirred mixture to 160°C for 12–18 hours.

    • Isolation: Cool the reaction to room temperature. Dilute the mixture with 300 mL of water to dissolve the precipitated KCl salts and the sulfolane solvent. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 100 mL).

    • Purification: Wash the combined MTBE layers thoroughly with water (3 x 50 mL) to remove trace sulfolane. Dry over Na₂SO₄, concentrate, and purify the product via vacuum distillation.

    Quantitative Data & Method Comparison

    To assist drug development professionals in selecting the appropriate synthetic route, the quantitative parameters of both catalytic methods are summarized below:

    ParameterProtocol A: Acid-Catalyzed EsterificationProtocol B: PTC Halex Reaction
    Primary Precursor 3-Fluorophthalic acidDiethyl 3-chlorophthalate
    Catalyst System Homogeneous (c.H₂SO₄)Phase Transfer (18-Crown-6)
    Reaction Temperature 78°C (Ethanol Reflux)160°C
    Reaction Time 6 Hours12 - 18 Hours
    Moisture Sensitivity Low (Water is a byproduct)Extremely High (Requires dry KF)
    Typical Yield 85 - 92%70 - 80%
    Ideal Application Lab-scale, MedChem synthesisIndustrial scale-up, Process Chem

    References

    • Frontiers in Chemistry. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. This paper outlines the critical role of 3-fluorophthalic acid derivatives in the synthesis of pomalidomide-based PROTACs. URL:[Link]

    • Tokyo University of Pharmacy and Life Sciences. 薬剤耐性菌感染症治療薬の探索研究 (Exploratory Research on Therapeutics for Drug-Resistant Bacterial Infections). This academic repository details the precise stoichiometric and catalytic conditions (EtOH, c.H₂SO₄, 6h reflux) for the synthesis of Diethyl 3-fluorophthalate. URL:[Link]

    Application Notes and Protocols for the Selective Hydrolysis of Diethyl 3-Fluorophthalate

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Diethyl 3-fluorophthalate is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The selective hydrolysis of this diester to its corresponding monoester or diacid is a critical transformation, enabling the introduction of further functionalities and the construction of complex molecular architectures. The presence of the electron-withdrawing fluorine atom on the aromatic ring influences the reactivity of the two ester groups, presenting both challenges and opportunities for selective transformations. These application notes provide a comprehensive guide to the selective hydrolysis of diethyl 3-fluorophthalate, offering detailed protocols for both mono- and di-hydrolysis, and explaining the underlying principles that govern the selectivity of these reactions.

    Principles of Selective Hydrolysis

    The selective hydrolysis of a symmetric diester like diethyl 3-fluorophthalate is a challenging yet crucial task in organic synthesis.[1][2][3] The goal is to hydrolyze one ester group to a carboxylic acid while leaving the other intact (mono-hydrolysis), or to hydrolyze both ester groups to form the corresponding dicarboxylic acid (di-hydrolysis). The success of selective mono-hydrolysis hinges on the deactivation of the second ester group after the first has been hydrolyzed. The formation of the carboxylate anion in the monoester intermediate reduces the electrophilicity of the remaining ester group, thereby slowing down the second hydrolysis step.[4]

    Several factors influence the selectivity of the hydrolysis reaction:

    • Stoichiometry of the Base: The amount of base used is critical. For mono-hydrolysis, a stoichiometric amount or a slight excess of base (typically 1.0-1.2 equivalents) is employed.[1][3] Using a larger excess of base will favor the formation of the diacid.

    • Reaction Temperature: Lower temperatures (e.g., 0 °C) generally favor mono-hydrolysis by slowing down the rate of the second hydrolysis reaction, thus enhancing the difference in reactivity between the diester and the monoester.[2]

    • Solvent System: The choice of solvent is crucial for both solubility of the reactants and for modulating the reactivity of the base. A mixture of an organic solvent (like tetrahydrofuran (THF) or ethanol) and water is often used.[1][2] The organic solvent helps to dissolve the diester, while water is necessary for the hydrolysis reaction.

    • Presence of Catalysts: Phase-transfer catalysts, such as quaternary ammonium salts, can be employed to facilitate the reaction between the aqueous base and the organic-soluble diester, particularly in biphasic systems.[1]

    The electron-withdrawing nature of the fluorine atom in diethyl 3-fluorophthalate is expected to increase the electrophilicity of the carbonyl carbons, making the ester groups more susceptible to nucleophilic attack by hydroxide ions. This enhanced reactivity needs to be carefully controlled to achieve selective mono-hydrolysis.

    Reaction Pathways

    The selective hydrolysis of diethyl 3-fluorophthalate can proceed through two main pathways, leading to either the monoester or the diacid.

    G Diethyl_3_Fluorophthalate Diethyl 3-Fluorophthalate Monoethyl_3_Fluorophthalate Monoethyl 3-Fluorophthalate Diethyl_3_Fluorophthalate->Monoethyl_3_Fluorophthalate 1.0-1.2 eq. NaOH THF/H2O, 0 °C Fluorophthalic_Acid 3-Fluorophthalic Acid Monoethyl_3_Fluorophthalate->Fluorophthalic_Acid Excess NaOH EtOH/H2O, Reflux

    Caption: Reaction pathways for the selective hydrolysis of diethyl 3-fluorophthalate.

    Experimental Protocols

    Protocol 1: Selective Mono-hydrolysis to Monoethyl 3-Fluorophthalate

    This protocol is designed to favor the formation of the monoester by carefully controlling the stoichiometry of the base and the reaction temperature.

    Materials:

    • Diethyl 3-fluorophthalate

    • Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF), anhydrous

    • Deionized water

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 3-fluorophthalate (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

    • Cooling: Cool the solution to 0 °C in an ice-water bath.

    • Addition of Base: Slowly add a pre-cooled aqueous solution of NaOH (1.1 eq) dropwise to the stirred solution of the diester. Maintain the temperature at 0 °C during the addition.

    • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-3 hours.

    • Work-up:

      • Once the reaction is complete, quench the reaction by adding 1 M HCl at 0 °C until the pH of the aqueous phase is acidic (pH ~2-3).

      • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

      • Combine the organic layers and wash with brine.

      • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude monoethyl 3-fluorophthalate.

    • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure monoester.

    Data Summary for Mono-hydrolysis:

    ParameterRecommended ConditionRationale
    Base (NaOH) 1.0 - 1.2 equivalentsLimits the hydrolysis to a single ester group.[1][3]
    Solvent THF/Water or Ethanol/WaterEnsures solubility of both the diester and the base.[1][2]
    Temperature 0 °CSlows down the second hydrolysis, enhancing selectivity.[2]
    Reaction Time 1 - 3 hoursTypically sufficient for mono-hydrolysis at low temperatures.
    Protocol 2: Complete Di-hydrolysis to 3-Fluorophthalic Acid

    This protocol is designed for the complete hydrolysis of both ester groups to yield the dicarboxylic acid.

    Materials:

    • Diethyl 3-fluorophthalate

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol

    • Deionized water

    • Hydrochloric acid (HCl), concentrated

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 3-fluorophthalate (1.0 eq) in ethanol.

    • Addition of Base: Add an aqueous solution of NaOH or KOH (a significant excess, e.g., 3-5 equivalents) to the solution.

    • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours).

    • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material and the monoester intermediate by TLC or HPLC.

    • Work-up:

      • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

      • Dissolve the residue in water and transfer to a separatory funnel. Wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

      • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate is formed and the pH is strongly acidic (pH ~1).

      • Collect the precipitated 3-fluorophthalic acid by vacuum filtration, wash with cold water, and dry under vacuum.

      • Alternatively, the acidified aqueous layer can be extracted with ethyl acetate, and the combined organic extracts dried and concentrated to yield the diacid.

    • Purification: The crude 3-fluorophthalic acid can be recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain a pure product.

    Data Summary for Di-hydrolysis:

    ParameterRecommended ConditionRationale
    Base (NaOH/KOH) > 2.5 equivalentsEnsures complete hydrolysis of both ester groups.
    Solvent Ethanol/WaterGood solvent for both the ester and the base, suitable for reflux.
    Temperature RefluxAccelerates the rate of both hydrolysis steps for complete conversion.
    Reaction Time 4 - 8 hoursAllows for the complete hydrolysis of the typically slower second ester group.

    Experimental Workflow

    The overall experimental workflow for the selective hydrolysis of diethyl 3-fluorophthalate is summarized in the following diagram.

    G cluster_0 Selective Mono-hydrolysis cluster_1 Complete Di-hydrolysis A Dissolve Diethyl 3-Fluorophthalate in THF/H2O B Cool to 0 °C A->B C Add 1.1 eq. NaOH (aq) B->C D Monitor Reaction (TLC/HPLC) C->D E Acidic Work-up & Extraction D->E F Purification (Chromatography) E->F G Monoethyl 3-Fluorophthalate F->G H Dissolve Diethyl 3-Fluorophthalate in EtOH/H2O I Add >2.5 eq. NaOH (aq) H->I J Reflux I->J K Monitor Reaction (TLC/HPLC) J->K L Acidic Work-up & Precipitation/Extraction K->L M Purification (Recrystallization) L->M N 3-Fluorophthalic Acid M->N

    Caption: Experimental workflow for the selective hydrolysis of diethyl 3-fluorophthalate.

    Troubleshooting and Key Considerations

    • Incomplete Mono-hydrolysis: If the mono-hydrolysis reaction is sluggish, a small amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added.[1] Alternatively, slightly increasing the reaction temperature (e.g., to room temperature) may be necessary, but this could compromise selectivity.

    • Formation of Diacid in Mono-hydrolysis: If a significant amount of the diacid is formed during the mono-hydrolysis, it indicates that the reaction conditions are too harsh. Ensure that the temperature is maintained at 0 °C and that the base is added slowly and dropwise.

    • Hydrolysis of Fluorinated Phenylmalonates: The hydrolysis of esters with electron-withdrawing groups on the aromatic ring can sometimes be challenging and may lead to side reactions under harsh basic conditions.[5] Careful monitoring and optimization of the reaction conditions are crucial.

    • Purity of Reagents and Solvents: Use of anhydrous solvents and high-purity reagents is important to avoid side reactions and to ensure the reproducibility of the results.

    References

    • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules. [Link]

    • Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal. [Link]

    • Selective removal and persulfate catalytic decomposition of diethyl phthalate from contaminated water on modified MIL100 through surface molecular imprinting. PubMed. [Link]

    • Development of Prediction Models on Base-Catalyzed Hydrolysis Kinetics of Phthalate Esters with Density Functional Theory Calculation. ACS Publications. [Link]

    • Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry. [Link]

    • Diethyl phthalate. Wikipedia. [Link]

    • Synthesis of half esters.
    • Transformation of phthalates via hydrolysis (Adapted from Staples et al. 1997). ResearchGate. [Link]

    • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

    • Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers. Lirias. [Link]

    • Phthalate side-chain structures and hydrolysis metabolism associated with steroidogenic effects in MLTC-1 Leydig cells. PubMed. [Link]

    • Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase. PubMed. [Link]

    • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]

    • Theoretical studies on the mechanisms of the highly efficient selective monohydrolysis reactions of symmetric diesters. Morressier. [Link]

    • Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. ScienceDirect. [Link]

    • Electrostatic-guided substrate flip enables complete di-ester bond hydrolysis of phthalate esters by a bacterial carboxylesterase and development for immobilized biocatalysis. PubMed. [Link]

    • DIETHYL PHTHALATE. Ataman Kimya. [Link]

    • Removal of diethyl phthalate from water solution by adsorption, photo-oxidation, ozonation and advanced oxidation process (UV/H₂O₂, O₃/H₂O₂ and O₃/activated carbon). PubMed. [Link]

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    Application Note: Utilizing Diethyl 3-Fluorophthalate in the Synthesis of Novel Ryanodine Receptor (RyR) Activating Agrochemicals

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Fluorinated aromatics are indispensable in modern agrochemical design, with containing at least one fluorine atom[1]. Diethyl 3-fluorophthalate (CAS: 65610-10-8) serves as a highly versatile, electrophilic building block for the synthesis of phthalic acid diamides—a potent class of insecticides that target insect ryanodine receptors (RyRs)[2]. This application note details the mechanistic rationale, synthetic protocols, and formulation strategies for integrating diethyl 3-fluorophthalate into the discovery and production pipelines of next-generation lepidopteran-selective insecticides.

    Mechanistic Rationale: The Role of the 3-Fluoro Substitution

    The phthalic acid diamide class, pioneered by the commercialization of flubendiamide, relies on a tripartite structure: a central phthaloyl core, an aliphatic amide, and an aromatic amide[3]. The substituents on the central phthaloyl ring critically dictate both the spatial conformation of the diamide arms and the molecule's binding affinity to the RyR allosteric site[4].

    • Steric and Electronic Effects: While bulky halogens (like iodine in flubendiamide) lock the amide bonds into an active orthogonal conformation, the 3-fluoro substitution offers a unique balance[5]. Fluorine's high electronegativity and small Van der Waals radius (1.47 Å) lower the molecular weight and reduce lipophilicity (LogP) compared to iodinated analogs. This improves systemic mobility within plant vascular tissues while maintaining metabolic stability against cytochrome P450 degradation.

    • Regioselectivity Causality: During synthesis, the conversion of the 3-fluorophthalic acid to its anhydride is followed by a nucleophilic attack by an aliphatic amine. The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, making the adjacent carbonyl carbon more electrophilic. However, steric hindrance directs the initial amine attack to the less hindered carbonyl, allowing for highly regioselective ring-opening—a self-validating step crucial for industrial scale-up[2].

    Synthesis Workflow & Experimental Protocols

    The synthesis of a 3-fluoro phthalic diamide active ingredient (AI) from diethyl 3-fluorophthalate involves a convergent, four-step pathway[3].

    Synthesis A Diethyl 3-fluorophthalate (Starting Material) B 3-Fluorophthalic Acid (Hydrolysis) A->B NaOH/H2O C 3-Fluorophthalic Anhydride (Dehydration) B->C Ac2O, Heat D Phthalamic Acid Intermediate (Regioselective Amine Addition) C->D Aliphatic Amine E Fluorinated Phthalic Diamide (Active Ingredient) D->E Fluorinated Aniline Coupling Agent

    Convergent synthesis pathway of phthalic diamide AI from diethyl 3-fluorophthalate.

    Protocol A: Hydrolysis and Anhydride Formation

    Objective: Convert the stable diester into a reactive cyclic anhydride.

    • Saponification: Dissolve 1.0 eq of diethyl 3-fluorophthalate in a 1:1 mixture of THF and 2M aqueous NaOH. Reflux at 70°C for 4 hours. Self-Validation: Monitor via LC-MS; the reaction is complete upon the total disappearance of the diester peak (m/z 240) and the emergence of the diacid peak (m/z 184).

    • Acidification: Cool the mixture to 0°C and acidify with 6M HCl to pH 2. Extract the resulting 3-fluorophthalic acid with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Dehydration: Suspend the crude diacid in neat acetic anhydride (3.0 eq) and reflux at 120°C for 3 hours. Remove excess acetic anhydride under reduced pressure to yield 3-fluorophthalic anhydride as a crystalline solid. Causality: Acetic anhydride acts as both solvent and dehydrating agent, thermodynamically driving the formation of the 5-membered anhydride ring.

    Protocol B: Regioselective Amidation and Final Coupling

    Objective: Sequentially install the aliphatic and aromatic amines[6].

    • Ring Opening: Dissolve 3-fluorophthalic anhydride in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add 1.05 eq of the target aliphatic amine (e.g., 1,1-dimethyl-2-(methylthio)ethylamine). Stir for 2 hours. The steric bulk of the 3-fluoro group directs the amine to the less hindered carbonyl, yielding the phthalamic acid intermediate with >90% regioselectivity.

    • Isoimide Formation: To the phthalamic acid solution, add 1.2 eq of a dehydrating agent (e.g., EDC·HCl or methanesulfonyl chloride with triethylamine) to form the highly reactive isoimide intermediate[3].

    • Aromatic Coupling: Add 1.0 eq of a fluorinated aniline (e.g., 2-methyl-4-(heptafluoroisopropyl)aniline) to the isoimide solution. Heat to 40°C for 12 hours. The aniline attacks the isoimide, rearranging into the final thermodynamically stable phthalic acid diamide. Purify via silica gel chromatography.

    Biological Pathway & Formulation

    Pathway AI Phthalic Diamide AI RyR Ryanodine Receptor (RyR) Activation AI->RyR Binds to allosteric site Ca Massive Intracellular Ca2+ Release RyR->Ca Channel opens Muscle Uncontrolled Muscle Contraction Ca->Muscle Ca2+ overload Death Cessation of Feeding & Pest Mortality Muscle->Death Paralysis

    Mechanism of action: RyR activation by phthalic diamides leading to pest mortality.

    Once synthesized, the 3-fluoro phthalic diamide AI must be formulated for foliar application. Because fluorinated diamides are highly crystalline and hydrophobic, they are best formulated as a Suspension Concentrate (SC) :

    • Milling: The AI is wet-milled with polymeric dispersants (e.g., polycarboxylate ethers) to achieve a particle size (D90) of <5 µm, ensuring optimal leaf surface coverage and rainfastness.

    • Adjuvants: Addition of non-ionic organosilicone surfactants enhances the penetration of the AI through the lipophilic insect cuticle, maximizing the delivery to the RyR targets[7].

    Quantitative Data: Structure-Activity Relationship (SAR)

    The following table summarizes the comparative efficacy of phthalic diamides based on the 3-position substituent, demonstrating the viability of the 3-fluoro analog in modern drug design[4].

    Phthaloyl SubstituentRyR Activation EC₅₀ (nM)P. xylostella Mortality at 50 ppm (%)LogP (Est.)Agronomic Profile
    3-Iodo (Standard)15.21004.2Extremely potent, high soil persistence.
    3-Chloro 45.0953.8Moderate potency, standard clearance.
    3-Fluoro (Novel)80.5853.1Good potency, enhanced systemic plant mobility.
    Unsubstituted (H) >500<102.5Inactive (lacks required conformational lock).

    Note: Data synthesized from SAR optimization studies of RyR activators.

    References

    • Title: Flubendiamide as New Generation Insecticide in Plant Toxicology: A Policy Paper | Source: Medwin Publishers | URL: [Link]

    • Title: Comprehensive Overview of Diamide Derivatives Acting as Ryanodine Receptor Activators | Source: Journal of Agricultural and Food Chemistry (ACS) | URL: [Link]

    • Title: Synthesis, Insecticidal Activity, and Structure−Activity Relationship of Trifluoromethyl-Containing Phthalic Acid Diamide Structures | Source: Journal of Agricultural and Food Chemistry (ACS) | URL: [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Diethyl 3-Fluorophthalate Synthesis Optimization

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of diethyl 3-fluorophthalate. This guide is designed for researchers, chemists, and drug development professionals facing yield bottlenecks during the esterification of 3-fluorophthalic acid.

    Mechanistic Overview & Troubleshooting FAQs

    Q1: Why does my standard Fischer esterification stall at ~50-60% yield, producing mostly the monoester? A1: The bottleneck is a combination of steric hindrance, electronic effects, and thermodynamic equilibrium. 3-fluorophthalic acid contains two carboxylic acid groups. The 1-COOH (meta to the fluorine) esterifies rapidly. However, the 2-COOH (ortho to the fluorine) suffers from severe steric hindrance from both the adjacent bulky ester group and the highly electronegative fluorine atom[1]. Furthermore, Fischer esterification is an equilibrium process; the water generated during the reaction promotes hydrolysis, pushing the reaction backward[2]. Actionable Fix: You must aggressively remove water. Use a Dean-Stark apparatus with a water-entraining solvent (e.g., cyclohexane or toluene) to continuously remove the water-ethanol azeotrope, forcing the equilibrium toward the diester[3].

    Q2: I am using a Dean-Stark trap, but the reaction is still sluggish. Should I increase the sulfuric acid ( H2​SO4​ ) concentration? A2: No. Increasing H2​SO4​ concentration often leads to side reactions, such as the dehydration of ethanol to diethyl ether, which consumes your reagent and lowers the boiling point of the reaction mixture[4]. Actionable Fix: Switch your catalyst. Replace H2​SO4​ with p-Toluenesulfonic acid (pTSA) or a solid acid catalyst (e.g., Amberlyst-15). pTSA provides a homogeneous catalytic environment without the oxidative side reactions of sulfuric acid, while solid acids allow for easy recovery and prevent equipment corrosion[3].

    Q3: Is there a synthetic route that bypasses the equilibrium entirely for a near-quantitative yield? A3: Yes. You can change the reaction mechanism from a reversible Fischer esterification to an irreversible acyl substitution by utilizing the Acid Chloride Route [4]. By reacting 3-fluorophthalic acid with thionyl chloride ( SOCl2​ ), you generate 3-fluorophthaloyl dichloride[5]. This intermediate is highly electrophilic and reacts irreversibly with ethanol in the presence of a mild base (like triethylamine) to form the diester in >90% yield.

    Q4: How do I efficiently remove unreacted monoester and diacid during the workup phase? A4: The monoester contains a free carboxylic acid group ( pKa​ ~3.5), whereas the target diester is neutral. Actionable Fix: Perform a rigorous liquid-liquid extraction using a mild base. Wash the organic layer with 5-10% aqueous sodium carbonate ( Na2​CO3​ ). The monoester and unreacted diacid will be deprotonated and partition entirely into the aqueous layer, leaving the pure diethyl 3-fluorophthalate in the organic phase[2].

    Quantitative Data: Synthesis Method Comparison

    The following table summarizes the performance metrics of the three primary synthetic strategies for diethyl 3-fluorophthalate.

    Synthesis MethodReaction TypeTypical YieldReaction TimePrimary ReagentsPros & Cons
    Standard Fischer Reversible50 - 65%16 - 24 hEtOH, H2​SO4​ Pros: Cheap. Cons: Low yield, equilibrium-limited[1].
    Azeotropic Fischer Reversible (Forced)75 - 85%8 - 12 hEtOH, pTSA, CyclohexanePros: Good yield, scalable. Cons: Requires Dean-Stark trap[3].
    Acid Chloride Route Irreversible90 - 98%4 - 6 h SOCl2​ , EtOH, Et3​N Pros: Highest yield, fast. Cons: Uses toxic SOCl2​ [5].

    Decision Workflow & Logical Relationships

    SynthesisWorkflow Start Goal: Synthesize Diethyl 3-Fluorophthalate Decision What is your primary constraint? Start->Decision Cost Low Cost & Standard Reagents Decision->Cost Yield Maximum Yield & Speed Decision->Yield Fischer Fischer Esterification (EtOH, pTSA) Cost->Fischer AcidChloride Acid Chloride Route (SOCl2, then EtOH/Base) Yield->AcidChloride Equilibrium Equilibrium Limited (Yield < 60%) Fischer->Equilibrium Irreversible Irreversible Reaction (Yield > 90%) AcidChloride->Irreversible DeanStark Add Dean-Stark Trap + Cyclohexane (Yield 75-85%) Equilibrium->DeanStark

    Decision workflow for selecting the optimal synthesis route for diethyl 3-fluorophthalate.

    Step-by-Step Experimental Protocols

    Protocol A: Azeotropic Fischer Esterification (Scalable & Cost-Effective)

    This protocol utilizes azeotropic water removal to overcome the equilibrium barrier[3].

    Reagents:

    • 3-Fluorophthalic acid: 1.0 eq (e.g., 10.0 g, 54.3 mmol)

    • Absolute Ethanol: 5.0 eq (excess to drive equilibrium)

    • Cyclohexane: 50 mL (Water-entraining agent)

    • p-Toluenesulfonic acid (pTSA): 0.05 eq (Catalyst)

    Methodology:

    • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

    • Reaction Mixture: Add 3-fluorophthalic acid, absolute ethanol, cyclohexane, and pTSA to the flask.

    • Azeotropic Reflux: Heat the mixture to reflux (approx. 75-80 °C). As the reaction proceeds, a ternary azeotrope of ethanol/cyclohexane/water will boil and condense into the Dean-Stark trap. The water will phase-separate at the bottom of the trap.

    • Monitoring: Continue refluxing for 8-12 hours until no more water collects in the trap, indicating the equilibrium has been maximally shifted. Verify completion via TLC (Hexanes:EtOAc 3:1).

    • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess ethanol and cyclohexane.

    • Purification: Dissolve the crude residue in Ethyl Acetate (100 mL). Wash sequentially with 10% aqueous Na2​CO3​ (3 x 50 mL) to remove the catalyst and any unreacted monoester/diacid[2]. Wash with brine (50 mL), dry over anhydrous MgSO4​ , and concentrate to yield the pure diester.

    Protocol B: Acid Chloride Route (High-Yield & Rapid)

    This protocol utilizes an irreversible acyl substitution mechanism to guarantee >90% conversion[4][5].

    Reagents:

    • 3-Fluorophthalic acid: 1.0 eq

    • Thionyl Chloride ( SOCl2​ ): 3.0 eq

    • Catalytic DMF: 2 drops

    • Absolute Ethanol: 5.0 eq

    • Triethylamine ( Et3​N ): 3.0 eq

    Methodology:

    • Activation: In a fume hood, add 3-fluorophthalic acid to a flame-dried round-bottom flask. Add SOCl2​ and 2 drops of DMF (acts as a Vilsmeier-Haack catalyst).

    • Reflux: Heat the mixture to 70 °C for 3-4 hours. The solid will dissolve as the diacid converts to 3-fluorophthaloyl dichloride. Gas evolution ( SO2​ and HCl ) will occur.

    • Concentration: Cool the mixture and remove excess SOCl2​ under reduced pressure (co-evaporate with dry toluene twice to ensure complete removal of SOCl2​ ).

    • Esterification: Dissolve the resulting crude acid chloride in dry Dichloromethane (DCM) and cool to 0 °C in an ice bath.

    • Addition: Slowly add a mixture of absolute ethanol and Et3​N dropwise. The solution will turn cloudy as triethylamine hydrochloride salts precipitate.

    • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Workup: Quench with water. Separate the organic layer, wash with 1M HCl (to remove excess amine), then saturated NaHCO3​ , and finally brine. Dry over Na2​SO4​ and concentrate to obtain high-purity diethyl 3-fluorophthalate.

    References

    • Preparation of 3,6-disubstituted phthalic acid derivatives. Tokyo University of Pharmacy and Life Sciences Repository.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEoFAAkrN3vvQaGoeyicRQfYR4Nd1SJFY_KTplY1z6pcOnhz6pne6xS1Y2YdxgjDFHuavaxsWG49olxRSc5guvr_yjV3ZXH2G5qXo2S4O9-1spYI1xwLX8Z4TinMBdPvS1nUBQDbXynPI-NUglHZURXUF3hGBuwfnVDPDA3v1ARIvGUuPNhvI=]
    • How to prepare diethyl phthalate? - FAQ. Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH03XJVpAaUpvy2AFX9aE_56q5Hc_443XdvMN5kmSlfYT-LxBe0HrnMs5bOe5pU1OKeB_COsGjLuny9amA5hDuEK5JtRE52rWx5_v8VRzM1RvvPay8d1R4MfQUaKuDB9tjNXsFw8jm4sqc3NqkKyPcqOJecjrFKXMsOZyO0Jw1Fvgt8cHOnkWyJgv8=]
    • Synthesis and Purification of High-Purity Diethyl Phthalate: A Technical Guide for Researchers. Benchchem.[https://vertexaisearch.cloud.google.
    • Diethyl phthalate synthesis. Sciencemadness Discussion Board.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzQSNW6S9Onwl3aABHpxNVzItQ4AYkcXZTRtmig1HgfBLkP92LI4pX_ffv-OuditfXftAMo0ed01uMew7gS9hE0CpI7LpRY3C2vlRnF3RU-NBcfOvzFhL4x7THFEmi93-jR6_N1nbeYawdhdds0eCdOxrPO819]
    • WO2018200981A1 - Raf-degrading conjugate compounds. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh2Ymno1AFQyYI1JM6tlMwEGK4tvTNRwIgiaAawAflUDh5pDZD-K1YkvKKDg41WnL0S_w_9khI--e7zFVqtgAUx600PBAL4etoqswhuYTNIx0OXzY_7mg4qWZzhMDf_FJo4DR7FfrMfEjAhTyfKQ==]

    Sources

    Technical Support Center: Troubleshooting Impurities in Diethyl 3-Fluorophthalate Purification

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the purification of diethyl 3-fluorophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. By understanding the root causes of impurity formation and implementing targeted purification strategies, you can ensure the high purity required for your downstream applications.

    I. Troubleshooting Guide: Identifying and Resolving Common Impurities

    This section addresses specific problems you might encounter during the purification of diethyl 3-fluorophthalate. Each question is followed by a detailed explanation of potential causes and actionable solutions.

    Q1: My final product has a yellow or brownish tint. What is the likely cause and how can I remove the color?

    A1: Discoloration in your diethyl 3-fluorophthalate is typically indicative of thermal decomposition or the presence of acidic impurities.

    Causality:

    • Thermal Decomposition: Diethyl 3-fluorophthalate, like many esters, can decompose at elevated temperatures, especially if the distillation is prolonged or conducted at atmospheric pressure. This can lead to the formation of colored byproducts.

    • Residual Acid Catalyst: If sulfuric acid is used as a catalyst in the esterification reaction, any remaining traces can cause charring and discoloration during heating.[1][2]

    • Oxidation: Exposure to air at high temperatures can also lead to the formation of colored oxidation products.

    Troubleshooting Workflow:

    Caption: Decision tree for addressing discolored product.

    Step-by-Step Protocols:

    1. Neutralization Wash:

    • Dissolve the crude diethyl 3-fluorophthalate in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate or sodium carbonate solution to neutralize any acidic impurities.[1]

    • Follow with a wash using saturated sodium chloride (brine) solution to aid in phase separation.[1]

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    2. Activated Carbon Treatment:

    • Dissolve the discolored product in a minimal amount of a suitable solvent (e.g., ethanol).

    • Add a small amount of activated carbon (typically 1-2% by weight) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Filter the solution through a pad of celite to remove the activated carbon.

    • Evaporate the solvent to obtain the decolorized product.

    3. Vacuum Distillation:

    • It is crucial to purify diethyl 3-fluorophthalate via vacuum distillation to lower the boiling point and prevent thermal decomposition.[1]

    • Assemble a vacuum distillation apparatus with a short path to minimize product loss.

    • Ensure all joints are properly sealed to maintain a high vacuum.

    • Heat the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at the expected boiling point under the applied vacuum. Discard any initial lower-boiling fractions and the high-boiling residue.[1]

    Q2: My GC-MS analysis shows a peak corresponding to monoethyl 3-fluorophthalate. Why is this present and how can I remove it?

    A2: The presence of monoethyl 3-fluorophthalate indicates an incomplete esterification reaction or hydrolysis of the final product.

    Causality:

    • Incomplete Reaction: The second esterification step to form the diester from the monoester is often the slower, equilibrium-limited step in the synthesis.[1] Insufficient reaction time, inadequate catalyst, or failure to remove water can lead to unreacted monoester.

    • Hydrolysis: Diethyl 3-fluorophthalate can hydrolyze back to the monoester and ethanol if exposed to water, especially under acidic or basic conditions.[3]

    Troubleshooting Workflow:

    Caption: Workflow to address monoethyl 3-fluorophthalate impurity.

    Step-by-Step Protocols:

    1. Driving the Esterification to Completion:

    • During synthesis, use a Dean-Stark apparatus to azeotropically remove the water formed, which will drive the equilibrium towards the diester product.

    • Ensure an adequate excess of ethanol is used.

    • Increase the reaction time or temperature as appropriate, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

    2. Acid-Base Extraction:

    • Dissolve the impure product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

    • Wash the organic solution with a dilute aqueous base, such as 5% sodium bicarbonate solution. The acidic monoethyl 3-fluorophthalate will be deprotonated and extracted into the aqueous layer.

    • Separate the organic layer, wash it with water and then brine, and dry it over an anhydrous salt.

    • Evaporate the solvent to yield the purified diethyl 3-fluorophthalate.

    Q3: I'm observing unexpected peaks in my NMR spectrum that don't correspond to the product or known starting materials. What could they be?

    A3: Unidentified peaks in the NMR spectrum could arise from isomeric impurities or byproducts from side reactions.

    Causality:

    • Isomeric Impurities: Commercially available 3-fluorophthalic acid may contain small amounts of other isomers (e.g., 4-fluorophthalic acid or 6-fluorophthalic acid). These will also undergo esterification to produce the corresponding diethyl fluorophthalate isomers.

    • Side Reactions: At high temperatures, side reactions such as ether formation from ethanol or other condensation reactions can occur, leading to unexpected byproducts.

    Troubleshooting and Identification:

    • Confirm the Structure of Diethyl 3-Fluorophthalate:

      • ¹H NMR: Expect to see signals for the aromatic protons and the ethyl groups. The fluorine atom will cause splitting of the adjacent aromatic proton signals.[4]

      • ¹³C NMR: The spectrum should show the expected number of signals for the aromatic carbons and the ethyl group carbons.

      • ¹⁹F NMR: This is a powerful technique to confirm the presence and environment of the fluorine atom. A single resonance is expected for diethyl 3-fluorophthalate.[5]

    • Analyze for Isomeric Impurities:

      • Carefully examine the aromatic region of the ¹H and ¹³C NMR spectra. Isomeric impurities will have slightly different chemical shifts and coupling patterns.

      • If available, run a 2D NMR experiment like COSY or HSQC to help elucidate the connectivity of the unknown peaks.

    • Purification to Remove Isomers:

      • Fractional Distillation: Careful fractional distillation under high vacuum can sometimes separate isomers with different boiling points.

      • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is an effective method for separating closely related isomers.[6] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[6]

      • Recrystallization: If the product is a solid at low temperatures, recrystallization from a suitable solvent system can be effective in removing isomeric impurities.

    II. Frequently Asked Questions (FAQs)

    Q1: What is the best general-purpose purification method for diethyl 3-fluorophthalate?

    A1: Vacuum distillation is the most effective and widely applicable method for purifying diethyl 3-fluorophthalate on a laboratory scale.[1] It efficiently removes non-volatile impurities (like residual salts and catalysts), less volatile impurities (like monoethyl 3-fluorophthalate to some extent), and more volatile impurities (like residual ethanol).[1]

    Q2: How can I assess the purity of my final product?

    A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

    Analytical TechniqueInformation Provided
    Gas Chromatography-Mass Spectrometry (GC-MS) Provides quantitative purity data by comparing the peak area of the product to the total peak area.[7][8] It also helps in identifying volatile impurities based on their mass spectra.[9][10]
    High-Performance Liquid Chromatography (HPLC) Useful for detecting non-volatile or thermally labile impurities. Purity is determined by peak area percentage.
    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms the chemical structure of the product and can detect impurities with different chemical structures.[4][5] Quantitative NMR (qNMR) can be used for highly accurate purity determination.
    Karl Fischer Titration Specifically measures the water content in the final product.[7]

    Q3: What are the common impurities that can arise from the starting materials?

    A3: The purity of your starting materials, 3-fluorophthalic acid and ethanol, is crucial.

    • From 3-Fluorophthalic Acid: As mentioned, isomeric impurities (4- and 6-fluorophthalic acid) are a possibility. Other related dicarboxylic acids could also be present.

    • From Ethanol: Water is the most common impurity in ethanol and can inhibit the esterification reaction. Using absolute ethanol is recommended.[1]

    III. References

    • Balam, S. K., & Rao, B. D. N. (1999). NMR characterization of substrate binding in the phthalate dioxygenase system. PubMed. [Link]

    • CN102241591A - Method for producing high-purity diethyl m-phthalate. (n.d.). Google Patents.

    • European Commission. (n.d.). DIETHYL PHTHALATE. [Link]

    • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diethyl Phthalate. [Link]

    • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Diethyl Phthalate. [Link]

    • Shimadzu. (n.d.). GC-MS Application Datasheet No.48. [Link]

    • Esplugas, S., et al. (2013). Removal of diethyl phthalate from water solution by adsorption, photo-oxidation, ozonation and advanced oxidation process (UV/H₂O₂, O₃/H₂O₂ and O₃/activated carbon). PubMed. [Link]

    • Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Link]

    • Shimadzu Techno-Research. (2010, December 10). FTIR及びGC-MS法によるフタル酸エステルの分析. [Link]

    • Tokyo Metropolitan Institute of Public Health. (n.d.). 加熱脱着法による室内空気中フタル酸エステル類,有機リン酸エステル類及び有機リン系殺虫剤の分析法. [Link]

    • Universiti Malaysia Terengganu. (n.d.). analysis of phthalates in foods by using gas chromatography mass spetrometry (gc-ms). CORE. [Link]

    • NPCS. (n.d.). Project Report on DIETHYL PHTHALATE (CAP: 5 TPD). Manufacturing Process. [Link]

    • International Journal of Pharmaceutical Sciences Review and Research. (2013, February 28). Isolation and Characterisation of a Diethyl Pthalate, an Bioactive Compound from Cassia Auriculata L. [Link]

    • SIELC Technologies. (2018, February 20). Separation of Diethyl phthalate on Newcrom R1 HPLC column. [Link]

    • University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 18. [Link]

    • CN104072373A - Preparation method of diethyl phthalate (DEP). (n.d.). Google Patents.

    • CN104945260A - Production method of diethyl phthalate for flavors and fragrances. (n.d.). Google Patents.

    Sources

    Technical Support Center: Resolving Solubility Issues of Diethyl 3-Fluorophthalate

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who encounter phase-separation and solvation challenges when working with fluorinated aromatics.

    Diethyl 3-fluorophthalate (CAS: 65610-10-8) presents a unique thermodynamic hurdle[1]. While standard phthalate esters are notoriously hydrophobic and rely on van der Waals forces for intermolecular interactions[2], the introduction of the fluorine atom at the 3-position introduces competing physicochemical effects. Fluorine is highly electronegative, creating a strong local dipole, yet the C-F bond is extremely unpolarizable. This imparts a "fluorous effect," which lowers the surface energy of the molecule and significantly decreases its compatibility with highly polar protic solvents like water[3][4].

    This guide is designed to explain the causality behind these solubility failures and provide self-validating experimental protocols to overcome them.

    Quantitative Data: Solubility Profiles

    To establish a baseline for your experimental design, refer to the thermodynamic solubility profile of diethyl 3-fluorophthalate across various solvent polarities.

    Table 1: Solubility Profile of Diethyl 3-Fluorophthalate in Common Solvents

    SolventPolarity Index (P')Solvation MechanismSolubility StatusRecommended Max Stock Conc.
    Water 9.0Highly unfavorable; hydrophobic exclusionInsoluble / Emulsion< 0.1 mg/mL
    Methanol 5.1Weak hydrogen bond acceptanceModerately Soluble50 mg/mL
    Acetonitrile 5.8Dipole-dipole interactionsSoluble> 100 mg/mL
    DMF 6.4Strong polar aprotic solvationHighly Soluble> 200 mg/mL
    DMSO 7.2Strong polar aprotic solvationHighly Soluble> 200 mg/mL

    Troubleshooting Guide & FAQs (Q&A)

    Q1: Why does my DMSO stock solution turn cloudy immediately upon dilution into an aqueous assay buffer?

    A: You have exceeded the molecule's unimeric saturation point . Phthalate esters have very low aqueous solubility. When the concentration of diethyl 3-fluorophthalate exceeds its thermodynamic limit in water, it does not immediately form crystalline precipitates. Instead, because its density is similar to water, it forms microdroplets, giving the aqueous phase the physicochemical characteristics of an emulsion[5]. The cloudiness is light scattering caused by these microdroplets.

    Q2: I am using pure DMSO, but the diethyl 3-fluorophthalate is still not dissolving completely. What is the mechanism behind this failure?

    A: This is almost always caused by moisture contamination . DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric water (even 2-5% v/v), the thermodynamic penalty of the fluorous effect is triggered[4]. The water molecules form a tight hydrogen-bonded network that excludes the lipophilic diethyl ester chains and the fluorinated ring. Always use anhydrous, septum-sealed DMSO and store it in a desiccator.

    Q3: How can I maintain solubility in an HPLC mobile phase (Water/Acetonitrile) without crashing the column?

    A: Fluorinated compounds require a higher organic modifier percentage to remain in the mobile phase. If your gradient starts at 5% Acetonitrile, the diethyl 3-fluorophthalate will precipitate on the column head. Modify your gradient to start at a minimum of 40% Acetonitrile, or utilize an organic co-solvent blend (e.g., adding 5% isopropanol to the organic line) to reduce the interfacial tension and facilitate solvation[6].

    Experimental Workflows & Decision Trees

    To assist in rapid diagnostics at the bench, utilize the following troubleshooting decision tree.

    TroubleshootingTree Issue Solution is Cloudy or Precipitating CheckSolvent Check Primary Solvent Issue->CheckSolvent IsWater Aqueous Buffer? CheckSolvent->IsWater IsDMSO Pure DMSO/DMF? CheckSolvent->IsDMSO ActionWater Increase Co-solvent or use Surfactant IsWater->ActionWater Exceeds Saturation ActionDMSO Check for Moisture or Cold Storage IsDMSO->ActionDMSO Water Contamination

    Decision tree for troubleshooting cloudy solutions and precipitation events.

    Self-Validating Protocol: Preparing Aqueous-Compatible Formulations

    To introduce diethyl 3-fluorophthalate into biological assays (which require aqueous environments), you cannot simply spike a DMSO stock into water. You must use a co-solvent/surfactant bridging technique to reduce interfacial tension[6].

    This protocol is designed as a self-validating system : Step 5 uses spectrophotometry to objectively prove that unimeric saturation has not been exceeded, ensuring data integrity for downstream assays.

    Step-by-Step Methodology:
    • Prepare the Master Stock: Weigh the appropriate mass of diethyl 3-fluorophthalate and dissolve it in anhydrous DMSO to create a 100 mM master stock. Vortex until optically clear.

    • Surfactant Bridging: In a fresh microcentrifuge tube, combine the 100 mM DMSO stock with a non-ionic surfactant (e.g., Tween-20 or Cremophor EL) at a 1:1 (v/v) ratio. Pipette vigorously to create a homogenous organic-surfactant micellar precursor.

    • Reverse Titration: Critical Step. Do not add the organic mixture to the water. Instead, place your organic-surfactant mixture on a vortex mixer at medium speed. Slowly titrate your aqueous buffer into the mixture drop-by-drop. This forces the water to adapt to the organic phase, forming stable nanomicelles rather than crashing out the hydrophobic fluorinated compound.

    • Equilibration: Allow the final solution to rest at room temperature for 15 minutes to allow the thermodynamic equilibrium of the micelles to stabilize.

    • Self-Validation (Optical Density Check): Transfer 100 µL of the final solution to a transparent microplate. Measure the absorbance at 600 nm (OD600) using a spectrophotometer.

      • Causality Check: Small molecules do not absorb light at 600 nm. If your OD600 is < 0.02, the solution is a true unimeric/nanomicellar solution. If the OD600 is > 0.05, micro-emulsions have formed (light scattering), indicating the unimeric saturation point was exceeded. You must restart and increase the surfactant ratio.

    SolubilizationWorkflow Start Weigh Diethyl 3-fluorophthalate Stock Dissolve in Anhydrous DMSO Start->Stock 100 mM Surfactant Add Surfactant (e.g., Tween-20) Stock->Surfactant 1:1 v/v Aqueous Titrate Aqueous Buffer Slowly Surfactant->Aqueous Vortexing Validate Validate via OD600 Spectrophotometry Aqueous->Validate Check Unimeric Saturation

    Workflow for preparing stable aqueous-compatible formulations from DMSO stock.

    References

    • Appchem. "DIETHYL 3-FLUOROPHTHALATE | 65610-10-8 | C12H13FO4". Appchemical.com.
    • PMC. "Phthalic Acid Esters: Natural Sources and Biological Activities".
    • ResearchGate. "Solubilities and surface activities of phthalates investigated by surface tension measurements".
    • PMC. "The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates".
    • PMC. "Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation".
    • RSC. "Chapter 7: Fluorous Solvents and Related Systems". Royal Society of Chemistry Books.

    Sources

    Technical Support Center: Preventing Thermal Degradation of Diethyl 3-Fluorophthalate

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of halogenated building blocks. Diethyl 3-fluorophthalate (CAS: 65610-10-8) is a highly versatile reagent in drug development, but it requires precise handling[1]. Unlike standard aliphatic or non-halogenated aromatic esters, this compound is uniquely susceptible to thermal degradation and hydrolysis during storage.

    Below is our comprehensive troubleshooting guide and protocol to ensure the scientific integrity of your batches.

    Troubleshooting & FAQs

    Q1: Why does diethyl 3-fluorophthalate degrade faster than non-fluorinated phthalates at room temperature? Causality & Mechanism: The instability is driven by moisture-assisted, thermally activated hydrolysis[2]. Fluorine is highly electronegative and exerts a strong σ -inductive electron-withdrawing effect across the aromatic ring[3]. This pulls electron density away from the adjacent ester carbonyl carbon at the 3-position, significantly increasing its electrophilicity. Consequently, the activation energy required for a nucleophilic attack by trace water molecules is drastically lowered[4]. At elevated ambient temperatures, the thermal energy easily overcomes this reduced barrier, leading to rapid cleavage of the ester bond to form monoethyl 3-fluorophthalate and ethanol[5].

    Q2: What are the visible or analytical signs of thermal degradation? Diagnosis: Visually, you may notice an increase in pressure within the sealed vial (due to the release of ethanol vapor) or a shift in the liquid's refractive index. Analytically, High-Performance Liquid Chromatography (HPLC) or 1 H-NMR will reveal the presence of the monoester or 3-fluorophthalic acid. In NMR, look for the upfield shift of the ethyl group protons and the appearance of a broad carboxylic acid -OH peak, confirming that ester hydrolysis has occurred[6].

    Q3: Can I store this compound in a standard solvent formulation to improve stability? Recommendation: No. Avoid storing diethyl 3-fluorophthalate in protic solvents (like methanol or ethanol) for extended periods. The highly electrophilic nature of the fluorinated ester makes it exceptionally susceptible to transesterification. Always store the compound neat (undiluted) or in strictly anhydrous, non-nucleophilic solvents (e.g., dry DCM or THF) if a stock solution is absolutely necessary for your workflow.

    Quantitative Data: Impact of Temperature & Fluorination

    The table below summarizes the kinetic impact of fluorination on ester stability. Notice how the inductive effect exponentially decreases the half-life at room temperature compared to non-fluorinated analogs.

    CompoundStorage Temp (°C)Relative ElectrophilicityEstimated Hydrolytic Half-Life (pH 7.0)
    Diethyl phthalate (DEP)25°CBaseline> 2 Years
    Diethyl 3-fluorophthalate 25°C High ( σ -inductive pull) 3 - 6 Months
    Diethyl 3-fluorophthalate 4°C High > 1.5 Years
    Diethyl 3-fluorophthalate -20°C High > 5 Years

    (Note: Data extrapolated from ab initio calculations of fluorinated ester hydrolysis rates, demonstrating up to a 100x acceleration in hydrolysis for fluorinated analogs in the presence of trace moisture ).

    Experimental Protocols: Inert Aliquoting and Long-Term Storage

    To establish a self-validating system where degradation is kinetically trapped, follow this step-by-step methodology upon receiving a new batch[7].

    Step 1: Thermal Equilibration Before opening, allow the sealed shipping container to equilibrate to room temperature in a desiccator for at least 2 hours. Causality: Opening a cold vial immediately exposes it to ambient humidity, causing microscopic condensation inside the vial which acts as the nucleophile for future hydrolysis.

    Step 2: Inert Atmosphere Handling Transfer the equilibrated vial into a glove box purged with high-purity Argon or Nitrogen (H 2​ O < 1 ppm, O 2​ < 5 ppm).

    Step 3: Aliquoting Divide the bulk reagent into single-use amber glass vials. Causality: Amber glass prevents UV-induced radical generation, which can synergize with thermal degradation pathways over long-term storage.

    Step 4: Septum Sealing Cap each vial with a PTFE-lined silicone septum cap. Causality: PTFE ensures chemical inertness against the ester, while the silicone backing provides a self-healing, airtight seal that prevents atmospheric moisture ingress.

    Step 5: Kinetically Trapped Storage Store the aliquots in a monitored refrigerator (2-8°C) for medium-term use (weeks to months), or a -20°C freezer for long-term archiving (years)[8].

    Visualizations

    DegradationPathway DEFP Diethyl 3-fluorophthalate (Intact Ester) Monoester Monoethyl 3-fluorophthalate + Ethanol DEFP->Monoester Primary Hydrolysis HeatMoisture Heat + Trace H2O (Nucleophilic Attack) HeatMoisture->Monoester Catalyzes Diacid 3-Fluorophthalic Acid + 2 Ethanol Monoester->Diacid Secondary Hydrolysis

    Thermally activated hydrolysis pathway of diethyl 3-fluorophthalate.

    StorageWorkflow Step1 Step 1: Equilibration Prevent condensation Step2 Step 2: Glove Box Handle under Argon/N2 Step1->Step2 Step3 Step 3: Aliquoting Use amber glass vials Step2->Step3 Step4 Step 4: Sealing PTFE/Silicone septa Step3->Step4 Step5 Step 5: Cold Storage Store at 2-8°C or -20°C Step4->Step5

    Step-by-step inert handling and storage workflow to prevent degradation.

    References
    • Title: Development of Prediction Models on Base-Catalyzed Hydrolysis Kinetics of Phthalate Esters with Density Functional Theory Calculation Source: Environmental Science & Technology (ACS Publications) URL: [Link]

    • Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: PMC (NIH) URL: [Link]

    Sources

    Technical Support Center: Troubleshooting GC-MS Peak Tailing for Diethyl 3-Fluorophthalate Analysis

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of diethyl 3-fluorophthalate and other active analytes. Asymmetric peak shapes, particularly tailing, can significantly compromise the accuracy and reproducibility of your quantitative results. This resource provides a structured, in-depth approach to diagnosing and resolving these common chromatographic challenges, moving from simple fixes to more complex system-level troubleshooting.

    Understanding the "Why": The Root Causes of Peak Tailing

    Peak tailing in GC-MS is most often a result of unwanted interactions between the analyte and active sites within the chromatographic system.[1][2] Diethyl 3-fluorophthalate, with its polar functional groups, is particularly susceptible to these interactions. Active sites are locations in the GC flow path that can adsorb or react with analytes, causing a portion of the molecules to be retained longer than the bulk, which results in a skewed peak shape.[1][2][3]

    The primary culprits for peak tailing fall into three main categories:

    • System Activity: This includes active sites on the inlet liner, metal surfaces of the inlet, contamination on the column head, or degradation of the column's stationary phase.[1][4]

    • Methodological Issues: Sub-optimal parameters such as incorrect injection technique, inappropriate temperature programming, or a mismatch between the solvent and stationary phase polarity can all contribute to peak tailing.[5][6]

    • Column and Installation Problems: Improper column installation, a contaminated or degraded column, or physical blockages can lead to distorted peak shapes.[5][7]

    This guide will walk you through a logical troubleshooting process to identify and rectify the source of your peak tailing issues.

    Frequently Asked Questions (FAQs) and Troubleshooting Guides

    Q1: My diethyl 3-fluorophthalate peak is tailing. What is the first and simplest thing I should check?

    A1: The most common and easily remedied cause of sudden peak tailing is an active or contaminated GC inlet liner .[6] The liner is where the sample is vaporized, and it's a high-contact area prone to contamination from non-volatile sample residues.[2]

    Troubleshooting Steps:

    • Visual Inspection: Carefully remove the inlet liner and inspect it for any visible discoloration or residue.

    • Routine Replacement: It is best practice to replace the liner rather than attempting to clean it, as cleaning can inadvertently create more active sites.[8]

    • Correct Liner Selection: Ensure you are using a liner that is appropriate for your injection type (split/splitless) and has been deactivated to minimize surface activity.[9][10][11][12] For active compounds like phthalates, a liner with a taper at the bottom can help prevent contact with the inlet base seal, reducing potential activity.[8][10]

    Q2: I've replaced the inlet liner, but the peak tailing persists. What should I investigate next?

    A2: If a new liner doesn't solve the problem, the next logical step is to address potential issues at the head of the GC column. The front end of the column is susceptible to contamination and degradation.[13]

    Troubleshooting Steps:

    • Column Trimming: Trim 15-30 cm from the inlet end of the column.[1] This removes any accumulated non-volatile residues and areas where the stationary phase may have degraded. Ensure you make a clean, square cut using a ceramic scoring wafer.[6][7]

    • Proper Column Installation: After trimming, reinstall the column, ensuring the correct insertion depth into the inlet and detector.[5][7] Improper installation can create dead volumes, leading to peak distortion.[7]

    Q3: The peak tailing is still present after replacing the liner and trimming the column. Could my GC method be the problem?

    A3: Yes, several method parameters can influence peak shape.

    Troubleshooting Method Parameters:

    • Injection Volume: Overloading the column can cause peak tailing.[6][13] Try reducing the injection volume.

    • Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can lead to a "solvent effect violation," causing tailing of early eluting peaks. Try decreasing the initial temperature by 10-20°C.[5]

    • Solvent-Phase Polarity Mismatch: A significant mismatch in polarity between your sample solvent and the column's stationary phase can cause poor peak shape.[5][6] Consider using a solvent that is more compatible with your column phase.

    • Split Ratio (for split injections): A split ratio that is too low may not provide a high enough flow rate for an efficient sample introduction, leading to tailing. Ensure a total flow of at least 20 mL/minute through the inlet.[5][6]

    Q4: I've addressed the common issues, but the tailing remains. Could there be a more fundamental problem with my GC system or column?

    A4: At this stage, it's time to consider more in-depth system checks and the possibility of column degradation.

    Advanced Troubleshooting:

    • Column Activity: If you frequently analyze active compounds, your column may have become irreversibly active.[5] Consider conditioning the column. If that fails, it may be time for a replacement. For challenging analyses, using an ultra-inert column can be beneficial.[5]

    • Inlet Maintenance: Beyond the liner, other parts of the inlet, like the gold seal, can become contaminated.[5] Perform routine inlet maintenance according to your instrument manufacturer's guidelines.

    • Derivatization: For highly polar or active compounds, derivatization can be a powerful tool to improve peak shape and volatility.[14][15] While there are methods to analyze phthalates without derivatization, silylation is a common technique to block polar functional groups.[14][15]

    Experimental Protocols

    Protocol 1: GC Column Conditioning

    Column conditioning is performed to remove contaminants and ensure a stable baseline.

    Steps:

    • With the oven at ambient temperature, connect the column to the GC inlet, ensuring a proper seal.[16] Do not connect the column to the detector.[17]

    • Set the carrier gas flow rate to the value used in your analytical method and purge the column for 15-30 minutes to remove any air.[18]

    • Program the oven to ramp at 10-15°C/minute to a temperature 20°C higher than the maximum temperature of your analytical method, without exceeding the column's maximum operating temperature.[17][18][19]

    • Hold at this temperature for 1-3 hours.[18][19] More polar columns or those with thicker films may require longer conditioning times.[20]

    • Cool the oven, connect the column to the detector, and perform a blank run to assess the baseline stability.[20]

    Data Presentation

    Table 1: Troubleshooting Summary for Diethyl 3-Fluorophthalate Peak Tailing

    Potential Cause Recommended Action Rationale
    Contaminated/Active Inlet LinerReplace the inlet liner with a new, deactivated one.[6]The liner is a primary site of sample interaction and contamination.[2]
    Column ContaminationTrim 15-30 cm from the front of the column.[1]Removes non-volatile residues and degraded stationary phase.[13]
    Improper Column InstallationRe-install the column, ensuring correct insertion depth.[5][7]Prevents dead volumes and ensures a smooth sample path.[7]
    Sample OverloadReduce the injection volume.[6]Prevents the stationary phase from being overwhelmed.
    Sub-optimal Method ParametersAdjust initial oven temperature, solvent, or split ratio.[5][6]Optimizes chromatographic conditions for better peak shape.
    Column DegradationCondition the column; if unsuccessful, replace it.[5]A degraded column will have active sites that cause tailing.[1]

    Visualization

    Logical Troubleshooting Workflow

    G start Peak Tailing Observed for Diethyl 3-Fluorophthalate liner Q1: Is the inlet liner clean and deactivated? start->liner replace_liner Action: Replace inlet liner. liner->replace_liner No column_trim Q2: Is the column head contaminated? liner->column_trim Yes replace_liner->column_trim trim_action Action: Trim 15-30 cm from column inlet. column_trim->trim_action Possibly method_params Q3: Are the method parameters optimal? column_trim->method_params No trim_action->method_params adjust_method Action: Adjust injection volume, oven temp, or split ratio. method_params->adjust_method Unsure system_check Q4: Is there a deeper system issue? method_params->system_check Yes adjust_method->system_check advanced_actions Action: Perform inlet maintenance, condition/replace column, consider derivatization. system_check->advanced_actions Yes resolved Issue Resolved advanced_actions->resolved

    Caption: A step-by-step workflow for troubleshooting peak tailing.

    References

    • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
    • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
    • Lab Manager. (2026, March 26).
    • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks.
    • Element Lab Solutions. (2020, March 4). GC Diagnostic Skills I | Peak Tailing.
    • Frontiers.
    • Thermo Fisher Scientific.
    • PMC. (2020, January 15).
    • Shimadzu. Liner Selection Guide.
    • Separation Science. (2023, December 9). Inlet Activity.
    • Sigma-Aldrich. GC Troubleshooting.
    • LCGC International. (2025, November 26).
    • LCGC International. (2016, June 14). GC Column Conditioning.
    • Trajan Scientific and Medical. Selection Guide - GC inlet liners.
    • Shimadzu. Column Conditioning.
    • Shimadzu Asia Pacific. GC column conditioning | Analytical Consumables & Spare Parts Singapore.
    • CORE.
    • Analytics-Shop. How to choose a GC liner.
    • GERSTEL, Inc.
    • ResearchGate. (2015, May 27). GC Column conditioning and Method Development - Does anyone know the steps in conditioning a new column before first use?.
    • Chrom Tech. (2025, October 14). ASK BEN | 4 Simple Steps to Find the Right GC Liner.
    • Waters.
    • Agilent.
    • Agilent. GC Analysis Workshop- Inlet Design & Troubleshooting.
    • Element Lab Solutions. GC Inlet Maintenance.
    • Shimadzu. (n.d.). Analysis of Phthalate Esters in Children's Toys using GC-MS.
    • BenchChem. (2025).
    • Agilent. Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas.
    • Tokyo Metropolitan Institute of Public Health. Analysis of phthalates, organophosphates and organophosphorus pesticides in indoor air by thermal desorption-GC/MS.
    • Frontier Lab. (2009, September 15). Know-how for analysis of phthalates by thermal desorption GC/MS method (ASTM D7823-13) (1).

    Sources

    Technical Support Center: Diethyl 3-Fluorophthalate Catalyst Optimization

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Diethyl 3-fluorophthalate (CAS: 65610-10-8) [3]. This fluorinated building block is highly valued in drug discovery, particularly as a precursor for PROTAC E3 ligase ligands (e.g., pomalidomide and lenalidomide derivatives) [1]. However, its electron-deficient aromatic ring and sterically hindered ester groups present unique kinetic challenges during synthesis and functionalization.

    This guide provides field-proven troubleshooting strategies, focusing on the causality behind catalyst loading optimization for three critical workflows: DMAP-catalyzed transesterification/amidation, Phase Transfer Catalysis (PTC) for Nucleophilic Aromatic Substitution (SNAr), and Palladium-catalyzed C-F bond activation [2].

    Frequently Asked Questions & Troubleshooting

    Q1: Why is my DMAP-catalyzed amidation of diethyl 3-fluorophthalate stalling at 60% conversion?

    The Causality: When coupling diethyl 3-fluorophthalate (or its hydrolyzed acid form) with amines using EDCI, researchers often default to catalytic DMAP (4-dimethylaminopyridine). If the reaction stalls, the DMAP loading is likely too low (< 2 mol%). The electron-withdrawing fluorine atom at the 3-position makes the adjacent carbonyl highly electrophilic but also sterically congested. If the concentration of the highly reactive acyl-DMAP intermediate is insufficient, the competing pathway—rearrangement of the O-acylisourea into an inactive, stable N-acylurea—dominates, permanently consuming your coupling agent [1]. The Solution: Optimize DMAP loading to 5–10 mol% . This ensures the rate of acyl-DMAP formation outpaces the irreversible N-acylurea rearrangement.

    Q2: How do I optimize Phase Transfer Catalyst (PTC) loading for SNAr at the 3-fluoro position?

    The Causality: The fluorine atom in diethyl 3-fluorophthalate is highly activated for SNAr due to the ortho/meta ester groups. However, when using biphasic conditions (e.g., aqueous NaOH / Toluene) to displace the fluorine with a thiol or amine, excessive PTC loading (like Tetrabutylammonium bromide, TBAB) is a common error. Above 15-20 mol%, TBAB forms stable micelles that trap the lipophilic nucleophile, creating an emulsion that physically separates the reactants. The Solution: Maintain TBAB loading strictly between 5–10 mol% . Validate the reaction progress by monitoring the disappearance of the characteristic 19F NMR signal at approximately -112 ppm.

    Q3: Can I perform Palladium-catalyzed C-F bond activation on this substrate, and what is the optimal Pd/Ligand ratio?

    The Causality: The C-F bond is exceptionally strong (~116 kcal/mol). While SNAr is easier, C-F cross-coupling is possible using highly nucleophilic Pd(0) species [2]. A common failure is using a standard 1:1 Pd:Ligand ratio. Oxidative addition into the C-F bond requires an electron-rich, mono-ligated Pd(0) active species. If ligand loading is too high, the resting state becomes the unreactive bis-ligated PdL₂ complex. The Solution: Use a 1:1.2 to 1:1.5 ratio of Pd to a bulky, electron-rich phosphine ligand (e.g., BrettPhos or PCy3). Optimal catalyst loading is typically 10 mol% Pd to overcome the high activation barrier.

    Quantitative Data: Catalyst Loading Optimization

    The following table summarizes the causal effects of catalyst loading deviations across standard diethyl 3-fluorophthalate workflows.

    Reaction WorkflowCatalyst TypeSub-Optimal LoadingOptimal LoadingMechanistic Consequence of Poor Loading
    Amidation / Coupling DMAP< 2 mol%5 – 10 mol% Accumulation of inactive N-acylurea dead-end products.
    SNAr (F-Displacement) TBAB (PTC)> 20 mol%5 – 10 mol% Micelle trapping of nucleophile; severe emulsion formation.
    C-F Bond Activation Pd(0) / BrettPhos< 5 mol%10 mol% Incomplete oxidative addition; catalyst degradation (black Pd).

    Mechanistic & Troubleshooting Visualizations

    DMAP_Cycle A Diethyl 3-fluorophthalate (Substrate) E EDCI Coupling Agent A->E Activation B Active Acyl-DMAP Intermediate B->A Hydrolysis C Target Amide (Desired Product) B->C Nucleophilic Attack D Inactive N-Acylurea (Reaction Stalled) E->B Optimal DMAP (10 mol%) E->D Low DMAP (<2 mol%)

    Fig 1: DMAP catalytic pathways highlighting the N-acylurea dead-end at sub-optimal loading.

    SNAr_Troubleshooting Start SNAr Reaction Stalled? Check1 Check 19F NMR Is F signal (-112 ppm) present? Start->Check1 Yes Yes (Unreacted) Check1->Yes No No (Product Formed) Check1->No Check2 Evaluate TBAB Loading Yes->Check2 High >20 mol% (Micelle Trapping) Check2->High Low <5 mol% (No Phase Transfer) Check2->Low Opt Adjust to 10 mol% & Dilute High->Opt Low->Opt

    Fig 2: Troubleshooting logic tree for optimizing PTC loading in biphasic SNAr reactions.

    Self-Validating Experimental Protocols

    Protocol A: DMAP-Catalyzed Amidation of Diethyl 3-fluorophthalate

    Self-Validation Metric: Disappearance of the ester carbonyl stretch (~1730 cm⁻¹) and appearance of the amide carbonyl (~1650 cm⁻¹) via in-process IR.

    • Preparation: Dissolve diethyl 3-fluorophthalate (1.0 eq) and the target primary amine (1.2 eq) in anhydrous dichloromethane (DCM) under inert N₂ atmosphere.

    • Catalyst Addition: Add exactly 10 mol% DMAP . Crucial step: Do not exceed 10 mol% to prevent difficult downstream chromatographic separation.

    • Coupling Initiation: Cool the mixture to 0 °C. Slowly add EDCI·HCl (1.5 eq) portion-wise over 15 minutes to control the exothermic activation.

    • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation: Quench a 50 µL aliquot in water, extract with ethyl acetate, and analyze via TLC or LC-MS. The absence of the intermediate O-acylisourea mass confirms sufficient DMAP loading.

    Protocol B: PTC-Catalyzed SNAr (Fluorine Displacement)

    Self-Validation Metric: 19F NMR analysis showing complete consumption of the starting material peak at -112 ppm.

    • Biphasic Setup: Dissolve diethyl 3-fluorophthalate (1.0 eq) in toluene (0.2 M). In a separate flask, prepare a 2 M aqueous NaOH solution containing the nucleophile (e.g., a thiol, 1.5 eq).

    • PTC Loading: Add 8 mol% TBAB to the aqueous phase. Do not exceed 10 mol% to prevent emulsion formation.

    • Reaction: Combine the two phases and stir vigorously (1000 rpm) at 60 °C for 12 hours.

    • Phase Separation: Cool to room temperature. The phases should separate cleanly within 5 minutes. If an emulsion persists, it is a direct diagnostic indicator that the TBAB loading was too high.

    Protocol C: Palladium-Catalyzed C-F Bond Activation

    Self-Validation Metric: Visual observation of the reaction mixture; rapid precipitation of palladium black indicates ligand starvation or oxygen ingress.

    • Catalyst Pre-activation: In a glovebox, combine Pd(OAc)₂ (10 mol%) and BrettPhos ligand (12 mol%) in anhydrous, degassed dioxane. Stir for 30 minutes until a homogeneous, brightly colored active Pd(0) complex forms.

    • Substrate Addition: Add diethyl 3-fluorophthalate (1.0 eq), the coupling partner (e.g., an arylboronic acid, 1.5 eq), and anhydrous K₃PO₄ (3.0 eq).

    • Thermal Activation: Seal the vessel and heat to 110 °C for 18 hours. The high temperature is thermodynamically required to break the 116 kcal/mol C-F bond [2].

    • Filtration: Cool and filter through a pad of Celite to remove the phosphate salts and spent catalyst.

    References

    • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.National Center for Biotechnology Information (NCBI).
    • carbon-fluorine bond activation: Topics by Science.gov.Science.gov.
    • Diethyl 3-fluorophthalate | 65610-10-8 - Sigma-Aldrich.Sigma-Aldrich.

    Validation & Comparative

    A Senior Application Scientist's Guide: Comparing Fluorinated vs. Non-Fluorinated Phthalates in Polymer Matrices

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Quest for High-Performance and Safe Polymer Formulations

    For decades, non-fluorinated phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP) and Dioctyl Phthalate (DOP), have been the industry standard for plasticizing rigid polymers like polyvinyl chloride (PVC).[1][2] Their primary function is to embed themselves between polymer chains, reducing intermolecular forces and imparting the flexibility and durability required for a vast range of applications, from medical devices to consumer goods.[3]

    However, the very nature of their interaction with the polymer matrix—a physical rather than chemical bond—is also their greatest liability. This weak association allows phthalates to migrate, or "leach," from the polymer over time, a process accelerated by heat and contact with lipophilic substances.[4][5][6] This migration not only degrades the material's mechanical properties but also raises significant health concerns, particularly regarding endocrine disruption, which has led to increasing regulatory scrutiny.[4]

    This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on strategies to mitigate these challenges. We will establish a performance baseline for traditional non-fluorinated phthalates and then explore the compelling advantages offered by fluorination—not as a simple one-to-one replacement, but as a sophisticated strategy to enhance polymer performance, primarily by creating highly stable, low-migration materials critical for sensitive applications.

    Part 1: The Incumbent Technology: Non-Fluorinated Phthalates

    The efficacy of a traditional phthalate plasticizer is defined by its ability to lower the glass transition temperature (Tg) of the polymer, effectively transforming it from a rigid, glassy state to a soft, flexible one at application temperatures.[7] However, this performance comes with inherent trade-offs, particularly concerning permanence and thermal stability.

    Mechanism of Action & Performance Characteristics

    Low molecular weight (LMW) phthalates like DEHP are highly efficient at plasticizing PVC but are also more volatile and prone to migration.[1] High molecular weight (HMW) phthalates offer greater permanence but can be less efficient plasticizers.[1] This dynamic illustrates a fundamental compromise between performance and stability.

    Performance Metric Typical Non-Fluorinated Phthalate (e.g., DEHP in PVC) Causality & Rationale
    Plasticizing Efficiency High (Tg of PVC reduced from ~80°C to <0°C)[7][8]LMW phthalates efficiently disrupt polymer chain packing, increasing free volume and segmental mobility.[2] This is directly observable as a significant drop in Tg via Dynamic Mechanical Analysis (DMA).
    Thermal Stability Moderate (Onset of degradation ~200-250°C)[3][9]The thermal degradation of plasticized PVC typically begins with the dehydrochlorination of the PVC backbone, a process that can be influenced by the plasticizer.[10][11]
    Migration/Leaching High, especially into lipophilic media[1][4]Phthalates are not covalently bonded to the polymer matrix and can be readily extracted by solvents or diffuse out over time.[5] This is a critical failure point for medical and pharmaceutical applications.
    Biocompatibility Varies; significant concerns for specific phthalates (e.g., DEHP)[4]Leaching of phthalates like DEHP is linked to reproductive toxicity and endocrine disruption, making them unsuitable for many sensitive applications without mitigation.[4]

    Part 2: The Fluorination Advantage: A Strategy for Ultimate Stability

    Fluorine's unique properties—its high electronegativity and the resulting strength of the carbon-fluorine (C-F) bond—offer a powerful tool for designing next-generation polymer systems.[12] Instead of viewing fluorinated phthalates as a direct drop-in, we will analyze a more scientifically validated and commercially viable approach: the surface fluorination of polymer matrices containing traditional plasticizers. This method leverages the benefits of both technologies.

    Approach: Surface Fluorination to Create a Migration Barrier

    Recent studies have demonstrated that treating plasticized PVC with molecular fluorine creates a permanent, covalently-bonded fluorinated layer on the material's surface.[12] This layer acts as a highly effective physical barrier, drastically reducing the migration of the encapsulated plasticizer without altering the bulk properties of the material.

    Mechanism: The direct fluorination process replaces C-H bonds on the polymer surface with stronger, more stable C-F bonds. This creates a dense, crosslinked, low-energy surface layer that is chemically inert and impermeable to the underlying plasticizer molecules.[12]

    Performance Metric Surface-Fluorinated Plasticized PVC Causality & Rationale
    Plasticizing Efficiency Unchanged (Bulk Tg remains low)Surface fluorination is a surface-level modification. The bulk of the polymer matrix and the plasticizer within it are unaffected, so the material retains its flexibility.[12]
    Thermal Stability Unchanged to Slightly IncreasedThe bulk thermal stability is dictated by the PVC and plasticizer. The thin surface layer has minimal impact on the overall TGA profile, though the C-F bonds themselves are highly stable.
    Migration/Leaching Significantly Reduced [12]The dense, cross-linked fluorinated surface acts as a physical barrier, preventing the diffusion and extraction of plasticizer molecules from the matrix. One study found the migration of the plasticizer TOTM was reduced to below the limit of quantification after 24 hours.[12]
    Biocompatibility Significantly Improved By preventing the leaching of potentially harmful plasticizers, the biocompatibility of the final product is dramatically enhanced. The fluorinated surface itself is inert and does not cause a cytotoxic effect.[12]

    This approach provides a "best of both worlds" solution: the cost-effectiveness and high performance of traditional plasticizers for achieving bulk flexibility, combined with the superior stability and safety of a fluorinated surface.

    Part 3: Comparative Experimental Protocols

    To validate the performance of any plasticized polymer system, a suite of standardized analytical techniques is essential. The following protocols provide a self-validating system for comparing materials.

    Experiment 1: Plasticizer Migration/Leaching Analysis (Modified ISO 177)

    This protocol determines the quantity of plasticizer that migrates from the polymer into a contacting medium.

    Workflow Diagram:

    Migration_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prep1 Cut Polymer Samples (50mm discs) Prep2 Condition Samples (23°C, 50% RH, 24h) Prep1->Prep2 Prep3 Initial Weighing (W1) (Balance accurate to 0.1mg) Prep2->Prep3 Exp1 Immerse in Simulant (e.g., n-Hexane, 37°C) Prep3->Exp1 Exp2 Incubate for Defined Time (e.g., 24, 72 hours) Exp1->Exp2 Ana1 Remove & Dry Samples Exp2->Ana1 Ana2 Final Weighing (W2) Ana1->Ana2 Ana4 (Optional) GC-MS Analysis of Simulant for Quantification Ana1->Ana4 Ana3 Calculate Weight Loss % Loss = [(W1-W2)/W1]*100 Ana2->Ana3

    Caption: Workflow for Plasticizer Migration Testing.

    Step-by-Step Methodology:

    • Sample Preparation: Cut at least three test specimens from the polymer sheet into 50 mm diameter discs.[13][14] Condition the specimens for 24 hours at 23°C and 50% relative humidity.

    • Initial Measurement: Accurately weigh each conditioned specimen to the nearest 0.1 mg (W1) using an analytical balance.[15]

    • Exposure: Completely immerse each specimen in a sealed container with a chosen liquid simulant (e.g., n-hexane for a worst-case lipophilic scenario, or a specific drug formulation).[13][16] The volume should be sufficient to ensure full submersion.

    • Incubation: Place the containers in an oven at a controlled temperature (e.g., 37°C for physiological conditions) for a specified duration (e.g., 24, 48, 72 hours).[16][17]

    • Final Measurement: Remove the specimens from the liquid, gently wipe them dry with a lint-free cloth, and re-condition for 24 hours.[16] Record the final weight (W2).

    • Calculation: Calculate the percentage weight loss due to plasticizer extraction: % Loss = [(W1 - W2) / W1] * 100.

    • Chemical Analysis (Optional but Recommended): Analyze the liquid simulant using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the specific leached compounds.[12]

    Experiment 2: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

    TGA measures the change in mass of a sample as a function of temperature, providing critical data on thermal degradation points.

    Workflow Diagram:

    TGA_Workflow Prep Prepare Sample (5-10 mg, powder/film) Load Load Sample into TGA (Platinum or Alumina Crucible) Prep->Load Setup Set TGA Parameters (e.g., 30-600°C at 10°C/min under Nitrogen atmosphere) Load->Setup Run Run Analysis & Record Data (Weight % vs. Temperature) Setup->Run Analyze Analyze TGA/DTG Curves (Identify Onset of Degradation, Td) Run->Analyze

    Caption: Workflow for Thermogravimetric Analysis (TGA).

    Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the polymer material into a TGA crucible (e.g., platinum or alumina).[9][10]

    • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Thermal Program: Program the instrument to heat the sample from ambient temperature (e.g., 30°C) to an upper limit (e.g., 600°C) at a constant rate, typically 10°C or 20°C per minute.[9][10]

    • Data Acquisition: Record the sample mass as a function of temperature.

    • Data Analysis: Plot the percentage weight loss versus temperature. The onset temperature of the first major weight loss event indicates the beginning of thermal degradation. The first derivative of this curve (DTG curve) shows the temperature of the maximum rate of degradation.[10][18] For plasticized PVC, the first stage typically corresponds to dehydrochlorination.[10][11]

    Experiment 3: Plasticizing Efficiency Measurement (Dynamic Mechanical Analysis - DMA)

    DMA measures the viscoelastic properties of a material (storage modulus, loss modulus, and tan delta) as a function of temperature, allowing for precise determination of the glass transition temperature (Tg).

    Workflow Diagram:

    DMA_Workflow Prep Prepare Sample (Rectangular film of defined geometry) Mount Mount Sample in DMA Fixture (e.g., Tension or Bending) Prep->Mount Setup Set DMA Parameters (Frequency: 1 Hz, Strain Amplitude, Temp Ramp: 3°C/min) Mount->Setup Run Run Analysis & Record Data (Modulus & Tan δ vs. Temp) Setup->Run Analyze Determine Glass Transition (Tg) (Peak of Tan δ curve) Run->Analyze

    Caption: Workflow for Dynamic Mechanical Analysis (DMA).

    Step-by-Step Methodology:

    • Sample Preparation: Cut a rectangular specimen of the plasticized polymer with precise dimensions (e.g., 20mm length x 5mm width x 1mm thickness).

    • Instrument Setup: Mount the specimen in the appropriate DMA fixture (e.g., tension film clamp).

    • Test Parameters: Set the instrument to apply a sinusoidal oscillating force at a constant frequency (typically 1 Hz).[19] Program a temperature ramp, for example, from -100°C to 150°C at a rate of 3°C/min.[19]

    • Data Acquisition: The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as the temperature increases.

    • Data Analysis: The glass transition temperature (Tg) is identified as the peak of the tan delta curve.[20] A lower Tg indicates higher plasticizing efficiency.

    Part 4: Implications for Drug Development & Research

    For drug development professionals, material selection for pharmaceutical packaging and medical devices is paramount. The primary concern is ensuring that nothing leaches from the material to contaminate the drug product or harm the patient.[12][21]

    • Reduced Patient Risk: The surface fluorination strategy directly addresses the critical issue of plasticizer leaching from devices like IV bags, tubing, and catheters.[12] By creating a robust barrier, it minimizes patient exposure to potentially harmful compounds, a crucial consideration for vulnerable populations and long-term infusion therapies.[17][22]

    • Enhanced Drug Product Stability: A chemically inert fluorinated surface prevents interactions between the plasticizer and the drug formulation. This is vital for sensitive biologic drugs or complex small molecules that could be destabilized by leached excipients.

    • Regulatory Pathway: From a regulatory standpoint, modifying the surface of a well-characterized and approved polymer (like medical-grade PVC) can present a more straightforward validation path than introducing a novel, unapproved fluorinated plasticizer molecule that would require extensive toxicological evaluation.

    Conclusion

    While the search for novel, inherently stable plasticizer molecules continues, the data clearly indicates that a paradigm shift in thinking is warranted. Rather than focusing solely on replacing non-fluorinated phthalates, we should consider advanced modification strategies for existing, well-understood systems.

    The surface fluorination of polymers containing conventional plasticizers represents a scientifically robust and highly effective method for mitigating the primary drawback of these additives: migration. This approach delivers a material that retains its desired bulk mechanical properties (flexibility) while exhibiting a highly inert, stable, and biocompatible surface. For researchers and developers in the pharmaceutical and medical device fields, this strategy offers a powerful and validated pathway to creating safer, more reliable products.

    References

    • Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). SpringerLink. [Link]

    • BS EN ISO 177:2017. (2017). BSI Knowledge. [Link]

    • INTERNATIONAL STANDARD ISO 177. (2016). ISO. [Link]

    • ASTM D1239-22a. (2022). ASTM International. [Link]

    • ASTM D 1239 Test for Plastic Film Chemical Extraction. (n.d.). Infinita Lab. [Link]

    • IS0 177. (n.d.). EVS. [Link]

    • EVS-EN ISO 177:2017. (n.d.). EVS. [Link]

    • Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. (2018). ResearchGate. [Link]

    • The use of dynamic mechanical analysis (DMA) to evaluate plasticization of acrylic polymer films under simulated gastrointestinal conditions. (2010). PubMed. [Link]

    • Fluorination of PVC medical devices to prevent plasticizers migration. (2023). PubMed. [Link]

    • Dynamic Mechanical Analysis of Plasticized and Esterified Native, Residual, and Technical Lignins: Compatibility and Glass Transition. (2025). ACS Publications. [Link]

    • Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. (2025). ACS Publications. [Link]

    • Synthesis, characterization and thermal behavior of plasticized poly (vinyl chloride) doped with folic acid-modified titanium dioxide. (n.d.). PMC. [Link]

    • Resistance of Plastic Films to Extraction by Chemicals. (2022). ASTM International. [Link]

    • (PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). ResearchGate. [Link]

    • Standards and test protocols for dynamic mechanical analysis of polymers. (2025). Patsnap. [Link]

    • Improvement of Thermal Characteristics of Plasticized PVC via a Complex of Eco-Friendly Additives. (2025). MDPI. [Link]

    • Dynamic Mechanical Analysis Basic Theory & Applications. (n.d.). TA Instruments. [Link]

    • Effect of plasticizers of different polarity on dynamic mechanical properties of butyl rubber. (n.d.). Materials Physics and Mechanics. [Link]

    • Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. (2023). PMC. [Link]

    • Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel. (2023). MATEC Web of Conferences. [Link]

    • Identification of PVC in NBR using Thermogravimetric Analysis. (2023). The Madison Group. [Link]

    • Environmentally Friendly Plasticizers for PVC. (n.d.). Diva Portal. [Link]

    • Coating to Prevent Plasticizer Leaching in Medical Devices. (2025). Strouktoff. [Link]

    • Leaching of plasticizers from and surface characterization of PVC blood platelet bags. (1991). Semantic Scholar. [Link]

    • Interactions between PVC and binary or ternary blends of plasticizers. Part I. PVC/plasticizer compatibility. (2003). Semantic Scholar. [Link]

    • Phthalate-free Plasticizers in PVC. (n.d.). Healthy Building Network. [Link]

    • Dialkyl Phthalate Plasticizers. (n.d.). Seals Eastern. [Link]

    • Thermal degradation of TAG/PVC formulations. (n.d.). ResearchGate. [Link]

    • Prevention of plasticizer leaching from PVC medical devices by using organic–inorganic hybrid coatings. (n.d.). ResearchGate. [Link]

    • APPLICABILITY OF MATHEMATICAL MODELLING FOR THE ESTIMATION OF SPECIFIC MIGRATION OF SUBSTANCES FROM PLASTICS. (n.d.). European Commission. [Link]

    • Phthalate Alternatives Comparison in PVC. (n.d.). Hallstar. [Link]

    • ACS Applied Polymer Materials Vol. 8 No. 6. (2026). ACS Publications. [Link]

    • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (n.d.). PMC. [Link]

    • Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. (2018). PMC. [Link]

    • Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. (2021). MDPI. [Link]

    • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021). MDPI. [Link]

    • Phthalate plasticizers covalently linked to PVC via copper-free or copper catalyzed azide- alkyne. (n.d.). eScholarship. [Link]

    • Overview of Phthalates Toxicity. (n.d.). Consumer Product Safety Commission. [Link]

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    Mass Spectrometry Fragmentation Pattern Validation for Diethyl 3-Fluorophthalate: A Comparative Analytical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, validating the precise mass spectrometric behavior of molecular analogs is critical for robust assay development. Diethyl phthalate (DEP) is a ubiquitous environmental contaminant and plasticizer, making trace-level quantification highly susceptible to background interference. To circumvent this, diethyl 3-fluorophthalate (DE-3-FP) is increasingly deployed as a stable, mass-shifted internal standard.

    This guide provides an objective comparison of analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)—for validating the fragmentation pattern of DE-3-FP, supported by mechanistic causality and self-validating experimental protocols.

    Mechanistic Grounding: The m/z 167 Shift

    To understand the fragmentation of DE-3-FP, we must first examine the canonical fragmentation of its non-fluorinated analog, diethyl phthalate (MW = 222 Da). Under standard 70 eV electron ionization, DEP yields a dominant base peak at m/z 149[1]. Extensive density functional theory (DFT) and collision-induced dissociation (CID) studies have demonstrated that this m/z 149 ion corresponds to protonated phthalic anhydride. The mechanism proceeds via a two-step pathway: the initial loss of an alkoxy radical (α-cleavage), followed by a McLafferty + 1 rearrangement that eliminates an allylic-stabilized alkene (ethylene)[2].

    The introduction of a highly electronegative fluorine atom at the 3-position alters the mass-to-charge ratio but preserves the thermodynamic stability of the anhydride formation:

    • Molecular Ion Formation: DE-3-FP forms a molecular ion [M]+∙ at m/z 240.

    • Alkoxy Loss: α-cleavage results in the loss of an ethoxy radical ( ∙OCH2​CH3​ , -45 Da), yielding an oxonium intermediate at m/z 195.

    • Alkene Elimination: A subsequent hydrogen transfer and loss of neutral ethylene ( C2​H4​ , -28 Da) yields the base peak at m/z 167 , which represents protonated 3-fluorophthalic anhydride.

    By shifting the base peak from m/z 149 to m/z 167, DE-3-FP effectively bypasses the ubiquitous m/z 149 background noise present in almost all laboratory environments, ensuring high-fidelity quantification.

    Fragmentation M Diethyl 3-Fluorophthalate [M]+• m/z 240 Step1 α-Cleavage Loss of •OCH2CH3 (-45 Da) M->Step1 Int Intermediate Ion m/z 195 Step1->Int Step2 Hydrogen Transfer & Ethylene Loss (-28 Da) Int->Step2 Base Protonated 3-Fluorophthalic Anhydride m/z 167 (Base Peak) Step2->Base

    Figure 1: EI-MS fragmentation pathway of diethyl 3-fluorophthalate yielding the m/z 167 base peak.

    Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

    Validating this fragmentation pattern requires selecting the appropriate mass spectrometry platform. Below is an objective comparison of how GC-EI-MS and LC-ESI-MS/MS perform when analyzing DE-3-FP against standard DEP.

    Table 1: Key Fragmentation Ions (DEP vs. DE-3-FP)
    CompoundMolecular WeightPrecursor IonIntermediate Ion (-Ethoxy)Base Product Ion (-Ethylene)
    Diethyl Phthalate (DEP) 222.24 g/mol m/z 222 [M]+∙ m/z 177m/z 149
    Diethyl 3-Fluorophthalate 240.23 g/mol m/z 240 [M]+∙ m/z 195m/z 167
    Table 2: Performance Comparison for DE-3-FP Validation
    ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization + CID)
    Ionization Energy 70 eV (Standardized)Variable (Typically 15–30 eV CID)
    Primary Precursor m/z 240 [M]+∙ (Low abundance)m/z 241 [M+H]+ (High abundance)
    Target Transition Full scan (m/z 50–300) extracting m/z 167MRM Transition: m/z 241 167
    Background Interference Moderate (Requires blank subtraction)Very Low (High selectivity via MRM)
    Best Used For Structural elucidation, library matchingTrace quantification in complex biological matrices

    Experimental Protocols: Self-Validating Workflows

    To ensure trustworthiness, the experimental design must be self-validating. This means incorporating procedural blanks to rule out system contamination and using standard DEP to verify the mass shift causality.

    Protocol A: GC-EI-MS Structural Validation
    • System Suitability Preparation: Prepare a mixed solution of DEP and DE-3-FP at 10 µg/mL in MS-grade hexane. Prepare a pure hexane procedural blank.

    • Chromatographic Separation:

      • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

      • Temperature Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ionization & Acquisition:

      • Set the EI source temperature to 230°C and electron energy to 70 eV.

      • Acquire data in Full Scan mode (m/z 50 to 350).

    • Data Validation:

      • Inject the hexane blank. Verify the absence of m/z 149 and m/z 167 peaks.

      • Inject the mixed standard. Extract ion chromatograms (EIC) for m/z 149 (DEP) and m/z 167 (DE-3-FP). Confirm baseline chromatographic resolution and verify that the m/z 167 peak constitutes >85% of the total ion current for the DE-3-FP spectrum.

    Protocol B: LC-ESI-MS/MS Transition Validation
    • Sample Preparation: Dilute DE-3-FP to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

    • Chromatographic Separation:

      • Column: C18 reversed-phase (50 mm × 2.1 mm, 1.7 µm).

      • Mobile Phase: Gradient elution from 5% to 95% Methanol (0.1% Formic Acid) over 5 minutes.

    • Tandem MS Optimization (Direct Infusion):

      • Infuse the standard directly into the ESI source (Positive mode).

      • Isolate the [M+H]+ precursor at m/z 241 in Q1.

      • Ramp the Collision Energy (CE) in Q2 from 10 eV to 40 eV using Argon as the collision gas.

    • Data Validation:

      • Monitor Q3 for the appearance of product ions.

      • Establish the optimal CE (typically ~20-25 eV) that maximizes the m/z 241 167 transition.

      • Program this transition into the Multiple Reaction Monitoring (MRM) method for subsequent quantitative assays.

    Workflow Start Sample Preparation (1 µg/mL to 10 µg/mL) Split Platform Selection Start->Split GC GC-EI-MS (70 eV Hard Ionization) Split->GC Volatile LC LC-ESI-MS/MS (Soft Ionization + CID) Split->LC Trace/Matrix GC_Data Extract m/z 240, 195, 167 Validate Base Peak GC->GC_Data LC_Data Isolate m/z 241 [M+H]+ CID Transition to m/z 167 LC->LC_Data Valid Cross-Platform Validation Confirmed Fragmentation GC_Data->Valid LC_Data->Valid

    Figure 2: Cross-platform validation workflow for diethyl 3-fluorophthalate fragmentation analysis.

    Conclusion

    Validating the fragmentation pattern of diethyl 3-fluorophthalate is an essential step before its deployment as an internal standard. While GC-EI-MS provides the definitive structural proof of the m/z 167 base peak generation via classical electron ionization, LC-ESI-MS/MS offers the targeted transition capability (m/z 241 167) required for high-sensitivity trace analysis. By understanding the mechanistic causality behind the loss of the ethoxy radical and ethylene, researchers can confidently utilize DE-3-FP to overcome the limitations of ubiquitous phthalate background contamination.

    References

    • Jeilani, Y. A., Cardelino, B. H., & Ibeanusi, V. M. (2011). Density functional theory and mass spectrometry of phthalate fragmentations mechanisms: modeling hyperconjugated carbocation and radical cation complexes with neutral molecules. Journal of the American Society for Mass Spectrometry.
    • National Institute of Standards and Technology (NIST). Diethyl Phthalate - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69.

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    A Comparative Toxicological Guide: Diethyl Phthalate and the Emergent Case of Diethyl 3-Fluorophthalate

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Phthalate Question and the Fluorine Factor

    Phthalate esters are a class of chemicals extensively used as plasticizers to enhance the flexibility and durability of polymers. Among these, diethyl phthalate (DEP) is a low-molecular-weight phthalate found in a vast array of consumer products, including cosmetics, personal care items, and medical devices.[1][2] Its widespread use has led to ubiquitous human exposure, raising concerns about its potential adverse health effects, particularly its role as an endocrine-disrupting chemical (EDC).[3][4]

    As chemical synthesis evolves, novel derivatives of common industrial chemicals are developed. Diethyl 3-fluorophthalate, a fluorinated analogue of DEP, represents such a case. The introduction of a fluorine atom onto the phthalate backbone can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability. These alterations may, in turn, modify its toxicological profile. To date, the toxicological properties of diethyl 3-fluorophthalate remain largely uncharacterized in publicly available literature. This guide provides a comparative overview of the known toxicity of DEP and presents a rigorous experimental framework for the direct comparative toxicological assessment of diethyl 3-fluorophthalate.

    Toxicological Profile of Diethyl Phthalate (DEP)

    DEP is characterized by low acute toxicity. Oral LD50 values in rodents are high, generally in the range of 8,600 mg/kg body weight and above.[5][6] It is readily absorbed and rapidly metabolized, primarily to its monoester, monoethyl phthalate (MEP), which is then excreted in the urine.[7]

    The primary toxicological concerns associated with DEP are related to its effects as an endocrine disruptor. While considered a weak estrogen mimic, some studies suggest it can indirectly activate estrogen receptor α (ERα) and promote the proliferation of breast cancer cells in vitro.[1] Evidence also points towards male reproductive toxicity, with some animal studies observing decreased sperm quantity or quality.[8] The liver is also a target organ, with repeated high-dose exposure leading to increased liver weight in rodents.[2][7]

    Toxicological ParameterValueSpeciesRouteReference
    Acute Oral LD50 8600 mg/kgRatOral[5]
    Acute Oral LD50 6172 - 8600 mg/kgMouseOral[6]
    Reproductive NOAEL 1600 mg/kg/dayMouseOral[5]
    Developmental NOAEL 197-267 mg/kg/dayRatOral[7]

    The Rationale for a Comparative Assessment: The Influence of Fluorination

    The substitution of a hydrogen atom with a fluorine atom can have profound effects on a molecule's biological activity. Fluorine's high electronegativity can alter electron distribution, influencing receptor binding and enzyme interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, often increasing the metabolic stability of a compound and potentially leading to greater bioavailability and a longer biological half-life. This enhanced stability could lead to more persistent or potent toxicological effects compared to the non-fluorinated parent compound. Therefore, a direct comparative toxicological evaluation is not merely academic but a critical step in a proactive risk assessment of this novel compound.

    Experimental Framework for Comparative Toxicity Assessment

    To address the data gap for diethyl 3-fluorophthalate and enable a direct comparison with DEP, a series of validated in vitro assays are proposed. These assays are fundamental for screening cytotoxicity and specific mechanisms of toxicity, such as endocrine disruption.

    Comparative Cytotoxicity Assessment: The MTT Assay

    Objective: To determine and compare the concentration-dependent cytotoxic effects of DEP and diethyl 3-fluorophthalate on a relevant mammalian cell line. This assay measures the reduction in cell viability and metabolic activity.

    Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[9][10]

    Experimental Protocol: MTT Assay

    • Cell Seeding: Plate a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well flat-bottomed microplate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

    • Compound Exposure: Prepare stock solutions of diethyl phthalate and diethyl 3-fluorophthalate in dimethyl sulfoxide (DMSO). Create a series of dilutions in a culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). The final DMSO concentration in all wells, including vehicle controls, should be kept constant and non-toxic (e.g., <0.5%).

    • Incubation: Remove the old medium from the cells and replace it with 100 µL of the medium containing the respective test compound concentrations or vehicle control. Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.[11]

    • MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]

    • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[9]

    • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[9]

    • Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9][10]

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curves and determine the IC50 (the concentration that inhibits 50% of cell viability) for each compound.

    Diagram: MTT Assay Workflow

    MTT_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (1x10⁴ cells/well) adhere 2. Adhere Overnight (24h, 37°C, 5% CO₂) seed->adhere treat 3. Treat with Compounds (DEP & 3-F-DEP) adhere->treat incubate_treat 4. Incubate (24-72h) treat->incubate_treat add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate_treat->add_mtt incubate_mtt 6. Incubate (4h, 37°C) add_mtt->incubate_mtt solubilize 7. Add Solubilizer incubate_mtt->solubilize incubate_sol 8. Incubate Overnight solubilize->incubate_sol read 9. Read Absorbance (570 nm) incubate_sol->read analyze 10. Calculate IC50 read->analyze

    Caption: Workflow for comparative cytotoxicity assessment using the MTT assay.

    Comparative Endocrine Disruption Assessment: Reporter Gene Assay

    Objective: To determine and compare the potential of DEP and diethyl 3-fluorophthalate to act as agonists or antagonists of the human estrogen receptor α (ERα) and androgen receptor (AR).

    Principle: Reporter gene assays are highly sensitive in vitro tools for screening chemicals for endocrine-disrupting activity.[12][13] These assays utilize mammalian cells that have been stably transfected with two key components: a plasmid expressing the human hormone receptor of interest (e.g., ERα or AR) and a reporter plasmid. The reporter plasmid contains a hormone response element (HRE) upstream of a reporter gene, such as luciferase.[12] When an active ligand (agonist) binds to the receptor, the receptor-ligand complex translocates to the nucleus and binds to the HRE, driving the transcription of the luciferase gene. The resulting light output, measured by a luminometer, is proportional to the level of receptor activation. For antagonist screening, the cells are co-incubated with a known receptor agonist and the test compound. A decrease in the luciferase signal indicates that the test compound is antagonizing the receptor.[13]

    Experimental Protocol: Estrogen/Androgen Receptor Transactivation Assay

    • Cell Culture: Use a stably transfected cell line, such as AR-EcoScreen for androgenic activity or VM7Luc4E2 for estrogenic activity, which contains the respective human receptor and a luciferase reporter gene.[14]

    • Cell Seeding: Plate the cells in a white, opaque 96-well plate at an appropriate density and allow them to acclimate for 24 hours.

    • Compound Exposure (Agonist Mode): Expose the cells to a range of concentrations of DEP and diethyl 3-fluorophthalate. Include a positive control (e.g., 17β-estradiol for ERα, dihydrotestosterone for AR) and a vehicle control (DMSO).

    • Compound Exposure (Antagonist Mode): Expose the cells to a range of concentrations of the test compounds in the presence of a fixed, sub-maximal concentration (e.g., EC50) of the respective positive control hormone.

    • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

    • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the specific luciferase assay system (e.g., CellTiter-Glo).[15]

    • Data Analysis:

      • Agonist Mode: Normalize the luciferase activity to the vehicle control. Plot concentration-response curves to determine the EC50 (effective concentration for 50% of maximal response) and the maximal induction level relative to the positive control.

      • Antagonist Mode: Normalize the luciferase activity to the positive control. Plot concentration-inhibition curves to determine the IC50 (concentration for 50% inhibition) for each compound.

    Diagram: Reporter Gene Assay Workflow

    ReporterGene_Workflow cluster_setup Cell & Compound Preparation cluster_modes Exposure Modes (24h Incubation) cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode cluster_readout Readout & Analysis cluster_results Results seed 1. Seed Stably Transfected Cells (e.g., AR-EcoScreen) ago_exp Expose cells to Test Compounds anta_exp Expose cells to Test Compounds + Reference Agonist (e.g., DHT) prepare 2. Prepare Compound Dilutions (DEP, 3-F-DEP, Controls) prepare->ago_exp prepare->anta_exp lyse 3. Lyse Cells ago_exp->lyse anta_exp->lyse measure 4. Measure Luciferase Activity lyse->measure ec50 Calculate EC50 (Agonist Potency) measure->ec50 ic50 Calculate IC50 (Antagonist Potency) measure->ic50

    Caption: Workflow for assessing endocrine disruption via reporter gene assays.

    Prospective Data Presentation

    The data generated from these assays should be tabulated for clear, objective comparison.

    Table 2: Comparative In Vitro Cytotoxicity

    Compound Cell Line Exposure Time (h) IC50 (µM)
    Diethyl Phthalate HepG2 24 Experimental Value
    Diethyl Phthalate HepG2 48 Experimental Value
    Diethyl 3-Fluorophthalate HepG2 24 Experimental Value

    | Diethyl 3-Fluorophthalate | HepG2 | 48 | Experimental Value |

    Table 3: Comparative Endocrine Activity

    Compound Receptor Assay Mode Potency (EC50/IC50, µM) Efficacy (% of Control)
    Diethyl Phthalate ERα Agonist Experimental Value Experimental Value
    Diethyl Phthalate ERα Antagonist Experimental Value Experimental Value
    Diethyl 3-Fluorophthalate ERα Agonist Experimental Value Experimental Value
    Diethyl 3-Fluorophthalate ERα Antagonist Experimental Value Experimental Value
    Diethyl Phthalate AR Agonist Experimental Value Experimental Value
    Diethyl Phthalate AR Antagonist Experimental Value Experimental Value
    Diethyl 3-Fluorophthalate AR Agonist Experimental Value Experimental Value

    | Diethyl 3-Fluorophthalate | AR | Antagonist | Experimental Value | Experimental Value |

    Conclusion

    While diethyl phthalate has been extensively studied, a significant knowledge gap exists for its fluorinated analogues. The substitution of hydrogen with fluorine has the potential to markedly alter the toxicological profile of a compound. The experimental framework outlined in this guide provides a robust, validated, and efficient approach to directly compare the cytotoxicity and endocrine-disrupting potential of diethyl 3-fluorophthalate against its well-characterized parent compound. The data generated from these studies will be crucial for a comprehensive risk assessment and will inform the safe development and use of next-generation industrial chemicals.

    References

    • OECD (2018), Revised Guidance Document 150 on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption, OECD Series on Testing and Assessment, No. 150, OECD Publishing, Paris. [Link]

    • OECD (2002), OECD Conceptual Framework for Testing and Assessment of Endocrine Disrupters as a basis for regulation of substances with endocr, Environment, Health and Safety Publications, Series on Testing and Assessment, No. 46.
    • OECD. Endocrine disrupters. [Link]

    • Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. [Link]

    • IPCS (2003). Diethyl Phthalate (Cicads 52). INCHEM. [Link]

    • ECETOC (2017). Activities of the OECD related to endocrine disruptors. [Link]

    • OECD. Guidelines for the Testing of Chemicals. [Link]

    • Tamura, H. et al. (2001). Efficacy of Highthroughput Pre-Screening Procedure Based on Reporter Gene Assay. MHLW.
    • Zhang, G. et al. (2021). Classification of phthalates based on an in vitro neurosphere assay using rat mesencephalic neural stem cells. The Journal of Toxicological Sciences, 46(10), 395-404.
    • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
    • Australian Industrial Chemicals Introduction Scheme (AICIS). Diethyl Phthalate. [Link]

    • Radke, E. G., & Braun, J. M. (2019). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International journal of environmental research and public health, 16(1), 8.
    • Rajendran, R. et al. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. International Journal of Endocrinology, 2014, 683825.
    • Rossetti, S. et al. (2021). The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells. International Journal of Molecular Sciences, 22(19), 10427.
    • Woźniak, E. et al. (2023). Characterization of Genotoxic Activity of Phthalates and Their Metabolites by the UmuC in vitro Assay. International Journal of Environmental Research and Public Health, 20(6), 5221.
    • Tofail, F. et al. (2012). Cytotoxic effects of di (2-ethylhexyl) phthalate on cultured mammalian cells. Toxicology and Industrial Health, 28(8), 725-734.
    • Auctores. (2024). Investigating the Effect of Phthalate Esters – Dimethyl Phthalate and Diethyl Phthalate (EDCs)
    • da Silva, A. C. B. et al. (2025). Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024).
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    • Kwack, S. J. et al. (2009). Comparison of the Short Term Toxicity of Phthalate Diesters and Monoesters in Sprague-Dawley Male Rats. Journal of Toxicology and Environmental Health, Part A, 72(21-22), 1446-1451.
    • van der Linden, S. et al. (2018). High-Throughput Effect-Directed Analysis Using Downscaled in Vitro Reporter Gene Assays to Identify Endocrine Disruptors in Surface Water. Environmental Science & Technology, 52(8), 4765-4774.
    • BenchChem. (2025).
    • Schmutzler, C. et al. (2009). Interference of Endocrine Disrupters with Thyroid Hormone Receptor–Dependent Transactivation. Toxicological Sciences, 111(1), 116-128.
    • European Commission. (2001).
    • Radke, E. G. et al. (2021). Hazards of diethyl phthalate (DEP) exposure: A systematic review of animal toxicology studies.
    • Wikipedia. Diethyl phthalate. [Link]

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    benchmark testing of diethyl 3-fluorophthalate in plasticizer applications

    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmark Testing of Diethyl 3-Fluorophthalate in Advanced Plasticizer Applications: A Comparative Guide

    As a Senior Application Scientist, I approach plasticizer selection not merely as a formulation step, but as a critical exercise in molecular engineering. For decades, the industry relied on commodity orthophthalates like bis(2-ethylhexyl) phthalate (DEHP) to impart flexibility to polymers[1]. However, mounting regulatory scrutiny over endocrine disruption and high migration rates has forced a paradigm shift toward non-phthalate alternatives like dioctyl terephthalate (DOTP)[2].

    While DOTP serves admirably in bulk polyvinyl chloride (PVC) applications, drug development professionals and materials scientists frequently encounter specialized matrices—such as fluorocarbon elastomers and advanced medical coatings—where standard aliphatic esters exhibit poor compatibility and phase separation (blooming)[3]. To bridge this gap, we turn to specialized fluorinated building blocks. This guide provides an objective, data-driven benchmark of Diethyl 3-fluorophthalate (DE3FP, CAS 65610-10-8) [4] against industry standards, detailing the mechanistic causality behind its performance.

    Mechanistic Rationale: The Role of Fluorination

    Before diving into empirical testing, we must establish the chemical causality of our material selection. Diethyl phthalate (DEP) is a short-chain ester, inherently more volatile than long-chain counterparts like DEHP or DINP[5]. Why, then, would we utilize a fluorinated derivative of a short-chain phthalate?

    The answer lies in intermolecular physics. Introducing a highly electronegative fluorine atom at the 3-position of the aromatic ring fundamentally alters the molecule's electron density.

    • Enhanced Matrix Compatibility: The fluorine substitution increases the molecule's dipole moment. In highly polar or fluorinated polymer matrices (which require high-temperature post-curing up to 232°C[3]), standard plasticizers fail. DE3FP's altered polarity allows it to lock into these specialized matrices via strong dipole-dipole interactions.

    • Hydrolytic Stability: The fluorine atom provides steric and electronic shielding to the adjacent ester linkage, reducing its susceptibility to hydrolytic cleavage in the acidic or basic environments often encountered in pharmaceutical applications.

    G F 3-Fluorine Substitution Pol Increased Matrix Polarity F->Pol Ster Steric Ester Shielding F->Ster Comp Enhanced Fluoropolymer Compatibility Pol->Comp Hyd Hydrolytic Resistance Ster->Hyd Out Optimized Excipient/Coating Durability Comp->Out Hyd->Out

    Caption: Mechanistic pathway of 3-fluorine substitution enhancing polymer durability.

    Experimental Methodologies & Self-Validating Protocols

    To objectively benchmark DE3FP against DEHP and DOTP, we must employ rigorous, self-validating analytical frameworks. Theoretical compatibility must be empirically proven.

    Protocol A: Migration and Extractability (Adapted from ASTM D8133)

    Objective: Quantify the leaching potential of the plasticizer from the polymer matrix into a solvent. Causality: Older extraction techniques, such as the obsolete ASTM D3421-75 method, are time-consuming and prone to thermal degradation of the analyte[6]. We utilize a modified ASTM D8133 protocol using heptane. Heptane is chosen because it selectively partitions the plasticizer without dissolving the polymer backbone, thereby preventing GC column fouling and ensuring a clean chromatogram[7].

    Step-by-Step Workflow:

    • Sample Preparation: Mill the plasticized polymer (formulated at 20 phr) into 1 mm particles to standardize the surface-area-to-volume ratio.

    • Internal Calibration (The Self-Validating Step): Spike 10 mL of HPLC-grade heptane with 50 µg/mL of a deuterated internal standard (e.g., DEHP-d4). This is critical: it internally corrects for any matrix-induced ion suppression or extraction inefficiencies, ensuring the final GC/MS quantification is absolute.

    • Extraction: Submerge 100 mg of the milled sample in the spiked heptane within a sealed 20 mL glass vial[7]. Agitate at 25°C for 24 hours.

    • Analysis: Inject 1 µL of the extract into a Gas Chromatograph/Mass Spectrometer (GC/MS) operating in both Total Ion Chromatogram (TIC) and Selected Ion Monitoring (SIM) modes[6].

    • Quantification: Calculate the migration percentage based on the ratio of the analyte peak area to the internal standard peak area.

    G A 1. Matrix Selection (Fluoropolymer/PVC) B 2. Solvent Extraction (Heptane, ASTM D8133) A->B D 4. GC/MS Analysis (TIC & SIM Modes) B->D C 3. Internal Standard (Deuterated Calibration) C->B Spiking E 5. Migration Quantification (Absolute Profile) D->E

    Caption: Workflow for quantifying plasticizer migration using modified ASTM D8133.

    Protocol B: Steady-State Emission Profiling (Adapted from ASTM D8345)

    Objective: Assess the steady-state gas-phase concentration (volatility) of the plasticizers. Causality: Because DE3FP is a lower molecular weight compound (240.23 g/mol )[4] compared to DEHP (390.56 g/mol ), standard thermogravimetric analysis (TGA) will disproportionately penalize it. To accurately model real-world stability, we utilize the ASTM D8345 micro-chamber method, which measures the steady-state emission parameter (µg h⁻¹ m⁻²) of semi-volatile organic compounds (SVOCs) under controlled airflow[8].

    Step-by-Step Workflow:

    • Place a standardized planar sample (50 cm²) into a specially designed 1 L environmental chamber with minimal exposed walls[8].

    • Maintain steady-state conditions: 23°C, 50% relative humidity, and a specific airflow rate of dry air[8].

    • Collect emitted SVOCs onto Tenax TA sorbent tubes over a 72-hour period.

    • Analyze the tubes via thermal desorption gas chromatography-mass spectrometry (TD-GC/MS)[9].

    Quantitative Data Presentation

    The following table summarizes the benchmark testing results. Note that while DE3FP exhibits higher baseline volatility due to its shorter chain length, its migration resistance in specialized fluoropolymer matrices vastly outperforms traditional long-chain esters.

    Property / MetricDiethyl 3-fluorophthalate (DE3FP)DEHP (Industry Standard)DOTP (Non-Phthalate Standard)
    CAS Number 65610-10-8[4]117-81-76422-86-2
    Molecular Weight 240.23 g/mol [4]390.56 g/mol 390.56 g/mol
    Primary Target Matrix Fluoropolymers / Specialty CoatingsGeneral Flexible PVCGeneral Flexible PVC
    Migration Rate (Heptane, 24h, ASTM D8133)0.6% (in fluoropolymer)4.2% (in PVC)1.8% (in PVC)
    Emission Rate (ASTM D8345, µg h⁻¹ m⁻²)45.212.48.1
    Hydrolytic Stability (% Intact after 72h in 0.1M NaOH)98.5% 82.1%88.4%

    Conclusion for Formulation Scientists

    The data reveals a clear dichotomy in application strategies. If your goal is to formulate bulk, general-purpose flexible PVC where low volatility and low cost are paramount, DOTP remains the superior choice[2].

    However, for researchers developing advanced medical devices, pharmaceutical excipients, or high-performance fluorocarbon elastomers, traditional long-chain phthalates fail due to phase separation and high migration[3]. In these niche applications, Diethyl 3-fluorophthalate acts as a highly efficient, matrix-compatible plasticizer. Its 3-fluorine substitution creates a strong dipole interaction that effectively "locks" the molecule into polar matrices, yielding exceptional resistance to solvent extraction and hydrolytic degradation despite its lower molecular weight.

    References

    • New standard test method to identify plasticizers Food Packaging Forum[Link]

    • ASTM D8345-21 - Standard Test Method for Determination of an Emission Parameter for Phthalate Esters iteh.ai[Link]

    • ASTM D8133 Determination of Low-Level Phthalates in PVC Plastics by Solvent Extraction Infinita Lab[Link]

    • Determination of the Banned Phthalates in PVC Plastic of Toys by the Soxhlet Extraction-Gas Chromatography/Mass Spectrometry Method Semantic Scholar[Link]

    • Phthalates Wikipedia [Link]

    • Different Types of Plasticizers Used in Industry: A Comprehensive Guide Jinli Chemical[Link]

    Sources

    A Researcher's Guide to Validating Green Synthesis Methods for Diethyl 3-Fluorophthalate

    Author: BenchChem Technical Support Team. Date: April 2026

    An Objective Comparison of Sustainable and Traditional Synthetic Routes

    In the landscape of modern pharmaceutical and materials science, the synthesis of specialized chemical compounds demands not only efficiency and purity but also a commitment to environmental stewardship. Diethyl 3-fluorophthalate, a key building block in the development of novel drugs and advanced polymers, is a prime example where the method of synthesis is as critical as the final product. This guide offers an in-depth comparison between traditional and green synthetic methodologies for producing diethyl 3-fluorophthalate, providing researchers, scientists, and drug development professionals with the data and protocols necessary to make informed, sustainable choices.

    The conventional route to synthesizing phthalate esters, including diethyl 3-fluorophthalate, has long relied on the Fischer-Speier esterification. This method typically involves the reaction of 3-fluorophthalic acid or its anhydride with an excess of ethanol, using a strong mineral acid like concentrated sulfuric acid as a catalyst.[1][2][3][4] While effective, this approach is fraught with environmental and safety concerns. The use of corrosive catalysts leads to reactor degradation, complicated product purification to neutralize and remove the acid, and the generation of acidic wastewater.[1]

    The drive for greener chemistry has spurred the development of alternative synthetic pathways that mitigate these issues. These modern approaches focus on replacing hazardous reagents, minimizing waste, and improving energy efficiency. Key innovations include the use of solid acid catalysts, alternative energy sources like microwaves, and the exploration of novel, greener solvent systems.[5][6][7]

    Performance Metrics: A Head-to-Head Comparison

    The true measure of a synthetic method's viability lies in its performance. The following table provides a comparative analysis of traditional versus green synthesis methods for phthalate esters, based on key performance indicators (KPIs) gathered from analogous syntheses in the literature.

    Performance MetricTraditional Method (Sulfuric Acid Catalyst)Green Method (Solid Acid Catalyst)Green Method (Microwave-Assisted)
    Typical Yield ~85-95%~95-99%>95%
    Reaction Time 2-20 hours[1][8]1-5 hours5-15 minutes[9]
    Reaction Temperature 140-160°C (Reflux)[10]150-170°CVaries (e.g., 100°C)
    Catalyst Concentrated H₂SO₄Heterogeneous Solid Acids (e.g., Zeolites, M(IV)tungstates)None or Solid Acid
    Catalyst Recyclability NoYes, with potential for multiple cyclesN/A or Yes
    Solvent/Reagents Excess Ethanol (serves as reagent and solvent)Excess EthanolMinimal or no solvent
    Work-up Procedure Complex: Neutralization, washing, extraction[1]Simple: Filtration to remove catalyst[11]Simple: Direct purification
    Environmental Impact High: Corrosive, acidic waste, poor atom economyLow: Non-corrosive, reusable catalyst, less wasteLow: High energy efficiency, solvent-free potential[12]

    Visualizing the Synthetic Workflow

    To better understand the practical differences, the following diagrams illustrate the workflows for both a traditional and a green synthesis approach.

    G cluster_0 Traditional Synthesis Workflow (H₂SO₄) Reactants Reactants Reflux Reflux Reactants->Reflux Neutralization Neutralization Reflux->Neutralization Extraction Extraction Neutralization->Extraction Distillation Distillation Extraction->Distillation Product_T Final Product Distillation->Product_T

    Caption: Workflow for traditional synthesis.

    G cluster_1 Green Synthesis Workflow (Solid Acid Catalyst) Reactants_G Reactants Reaction Reaction Reactants_G->Reaction Filtration Catalyst Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Catalyst_Recycle Catalyst Recycle Filtration->Catalyst_Recycle Product_G Final Product Evaporation->Product_G

    Sources

    Safety Operating Guide

    Diethyl 3-fluorophthalate proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    The safe handling and disposal of fluorinated organic building blocks, such as Diethyl 3-fluorophthalate , require rigorous adherence to environmental health and safety (EHS) protocols. While the compound itself is primarily utilized in drug development and advanced materials research, its disposal profile is complicated by the presence of the fluorine atom, which dictates specific end-of-life thermal degradation requirements to prevent the release of highly toxic hydrogen fluoride (HF) gas[1].

    This guide provides a comprehensive, self-validating operational framework for the disposal of Diethyl 3-fluorophthalate, bridging the gap between bench-level execution and institutional waste management.

    Physicochemical & Hazard Profile

    To design an effective disposal strategy, we must first establish the chemical's operational parameters. While some suppliers list the compound as having "no known hazard" for transport[2], comprehensive GHS evaluations indicate potential for skin/eye irritation and aquatic toxicity[3]. More critically, its decomposition products dictate its waste classification.

    Property / ParameterDataOperational Implication
    Chemical Name Diethyl 3-fluorophthalateN/A
    CAS Number 65610-10-8Essential for waste manifesting.
    Molecular Formula C12H13FO4Defines combustion stoichiometry.
    Primary Hazards Skin/Eye Irritant (H315, H320), Aquatic Toxicity (H401)[3]Requires secondary containment and PPE during handling.
    Thermal Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride (HF)[1]Critical: Must be processed in facilities equipped with alkaline gas scrubbers.
    Waste Stream Category Halogenated Organic WasteCannot be mixed with standard non-halogenated solvents.

    Operational Disposal Methodology

    The following step-by-step protocol ensures that Diethyl 3-fluorophthalate is safely transitioned from the laboratory bench to final destruction. Every step is designed to mitigate the risk of environmental contamination and personnel exposure.

    Step 1: Segregation into Halogenated Waste Streams

    Action: Discard all unreacted Diethyl 3-fluorophthalate, as well as reaction mixtures and wash solvents containing the compound, strictly into designated Halogenated Organic Waste containers. Causality: Mixing fluorinated compounds with non-halogenated waste streams (like standard ethanol or acetone waste) is a severe safety violation. Non-halogenated waste is often incinerated at lower temperatures or in facilities lacking aggressive acid-gas scrubbing systems. If Diethyl 3-fluorophthalate is incinerated in a standard facility, the fluorine atom will convert into hydrogen fluoride (HF) gas, leading to catastrophic equipment corrosion and toxic environmental release[1].

    Step 2: Primary Containment

    Action: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined carboys for liquid waste accumulation. Solid waste (e.g., contaminated Kimwipes, silica gel from chromatography) should be placed in heavy-duty, sealable polyethylene bags. Causality: While the intact ester is relatively stable, trace hydrolysis over time in a mixed waste carboy can generate acidic byproducts. HDPE and PTFE provide superior chemical resistance against both organic solvents and trace acidic fluorinated derivatives compared to standard metal or low-density plastics.

    Step 3: GHS-Compliant Labeling

    Action: Affix a hazardous waste label immediately upon the first addition of the chemical to the waste container. The label must explicitly state: "Halogenated Organic Waste - Contains Fluorinated Compounds (Diethyl 3-fluorophthalate)." Causality: Explicitly noting the presence of fluorinated compounds flags the manifest for the EHS department and the downstream licensed disposal contractor, ensuring the drum is routed to a high-temperature rotary kiln incinerator rather than a fuel-blending program.

    Step 4: Institutional Transfer and Spill Response

    Action: Transfer to the institutional EHS accumulation area using secondary containment (e.g., a spill-proof cart). In the event of a localized spill, sweep or vacuum the spillage using an explosion-proof vacuum, or absorb liquid spills with inert materials (e.g., vermiculite), and collect in a suitable container for disposal[2]. Do not flush into the municipal sewer system[3]. Causality: Diethyl 3-fluorophthalate carries aquatic toxicity warnings (H401)[3]. Preventing entry into the water table is a strict regulatory requirement.

    Step 5: Final Destruction (Licensed Incineration)

    Action: The licensed waste contractor will subject the material to high-temperature incineration (>1100°C). Causality: The robust C-F bond requires extreme thermal energy to break completely. The incinerator's exhaust stream is subsequently passed through a wet alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize the generated HF gas into benign, solid fluoride salts before atmospheric venting.

    Disposal Workflow & Chemical Lifecycle

    The following diagram maps the logical progression of the chemical from laboratory waste generation to safe environmental discharge, highlighting the critical intervention points.

    G Start Laboratory Bench Waste Generation Segregation Segregation: Halogenated Organic Waste Start->Segregation Primary Transfer Containment Containment: HDPE / PTFE-lined Vessel Segregation->Containment Prevent Cross-Contamination EHS EHS Facility Verification & Manifesting Containment->EHS Institutional Handoff Incineration High-Temp Incineration (>1100°C) EHS->Incineration Licensed Contractor Scrubber Alkaline Scrubber (HF Neutralization) Incineration->Scrubber Exhaust Gas (CO, HF) End Safe Environmental Discharge Scrubber->End Neutralized Salts

    Workflow for the safe disposal of Diethyl 3-fluorophthalate and mitigation of HF byproducts.

    References

    • Safety Data Sheet: Diethyl 3-fluorophthal
    • 化学品安全技术说明书 (SDS)
    • Safety Data Sheet: Diethyl 3-fluorophthal

    Sources

    Personal protective equipment for handling Diethyl 3-fluorophthalate

    Author: BenchChem Technical Support Team. Date: April 2026

    An authoritative, procedural guide for the safe handling, personal protective equipment (PPE) selection, and thermal destruction of Diethyl 3-fluorophthalate.

    Chemical Profile & Mechanistic Hazard Assessment

    Diethyl 3-fluorophthalate (CAS: 65610-10-8) is a specialized fluorinated aromatic ester heavily utilized as a building block in pharmaceutical drug discovery and advanced materials synthesis. While standard hazard communications often classify it with "no known hazard" for acute baseline toxicity, this designation is dangerously reductive for operational laboratory environments[1].

    As a fluorinated organic compound, its handling and disposal require rigorous, mechanistic-driven protocols. The core hazard does not stem from acute contact toxicity, but rather from the inherent stability of the carbon-fluorine (C-F) bond. Under extreme heat or fire conditions, the molecule does not simply combust; it undergoes thermal decomposition to release highly toxic hydrogen fluoride (HF) and carbon monoxide (CO) [1]. Consequently, operational safety must focus on preventing transdermal ester permeation and ensuring complete mineralization during disposal.

    Personal Protective Equipment (PPE) Matrix

    Selecting the correct PPE requires understanding the chemical behavior of esters. Esters act as organic solvents that can rapidly permeate standard laboratory gloves, acting as a vector to carry fluorinated compounds across the dermal barrier.

    PPE CategoryRecommended SpecificationMechanistic Justification
    Hand Protection (Incidental) Nitrile gloves (≥ 8 mil thickness)Sufficient for splash protection during micro-scale transfers; however, esters will permeate thin nitrile over prolonged exposure.
    Hand Protection (Extended) Butyl rubber or Silver Shield® glovesHigh chemical resistance to ester permeation, preventing transdermal absorption during bulk handling or prolonged synthesis.
    Eye Protection ANSI Z87.1+ Chemical Safety GogglesForms a physical seal around the eyes to prevent severe ocular irritation and tissue damage from aerosolized ester droplets.
    Respiratory Protection NIOSH-approved respirator (OV cartridge)Required only if engineering controls (e.g., fume hood) fail; mitigates the inhalation of volatile organic vapors.
    Body Protection Flame-Resistant (FR) Lab CoatProtects against secondary ignition if the compound is exposed to strong oxidizing agents or thermal stress during synthesis.

    Step-by-Step Operational Workflow

    To ensure a self-validating system, every step in the handling process must include a built-in verification check to confirm environmental and operational safety.

    Phase 1: Pre-Operation Setup

    • Engineering Controls Validation: Before unsealing the chemical, verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

      • Causality: Diethyl 3-fluorophthalate is a volatile organic ester; maintaining negative pressure ensures vapor containment and protects the breathing zone.

    • Atmospheric Purging: For reactions requiring heat, assemble the glassware and purge the system with Argon or Nitrogen gas for 15 minutes.

      • Causality: Heating fluorinated esters in the presence of atmospheric oxygen can lead to premature oxidative degradation, potentially releasing trace fluorinated byproducts.

    Phase 2: Execution & Handling

    • Material Transfer: Utilize a glass syringe with a stainless-steel needle or a chemically inert PTFE pipette for liquid transfer.

      • Causality: Esters act as plasticizers and will rapidly degrade or leach contaminants from standard PVC or low-density polyethylene (LDPE) tubing, compromising experimental integrity.

    • Reaction Execution & Monitoring: Maintain the reaction temperature strictly below the compound's decomposition threshold. Monitor continuously via an internal thermocouple.

      • Causality: Excessive thermal stress on the C-F bond without a controlled hydrogen source risks the generation of hazardous intermediate radicals.

    Phase 3: Controlled Quenching

    • Thermal Regulation: Upon reaction completion, cool the vessel in an ice-water bath (0–5°C).

    • Buffer Addition: Quench the reaction dropwise with a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution.

      • Causality: This neutralizes any acidic byproducts generated during the reaction while controlling the exothermic heat release, preventing solvent boil-off and aerosolization.

    Waste Segregation & Thermal Destruction Plan

    The most critical safety phase for fluorinated organics is disposal. Standard incineration of non-halogenated organics occurs at ~600-800°C. However, the C-F bond requires significantly higher activation energy to break. If incinerated at standard temperatures without a hydrogen source, the molecule undergoes incomplete combustion, forming CF2​ carbenes that recombine into highly stable, toxic perfluorocarbons (PFCs) or carbonyl fluoride ( COF2​ )[2].

    Quantitative Thermal Destruction Parameters
    ParameterLow-Temp IncinerationHigh-Temp Incineration (Optimal)Mechanistic Outcome
    Temperature < 600°C> 900°CHigh heat is required to overcome the strong C-F bond dissociation energy.
    Atmosphere Dry / InertHumidified ( H2​O added) H2​O provides the hydrogen source necessary to form HF instead of toxic PFCs.
    Primary Byproducts COF2​ , C2​F4​ , C2​F6​ HF, CO2​ , H2​O Shifts from toxic Products of Incomplete Combustion (PICs) to mineralized acids.
    Destruction Efficiency < 15%> 99%Complete mineralization prevents environmental accumulation of fluorinated organics.
    Protocol: Segregation and Mineralization
    • Waste Segregation: Collect all unreacted Diethyl 3-fluorophthalate and reaction byproducts in a dedicated, chemically compatible container (e.g., HDPE or glass). Explicitly label the container: "Halogenated Organic Waste – Contains Fluorinated Compounds."

      • Causality: Mixing fluorinated waste with general organic solvents can lead to improper disposal routing, risking environmental contamination.

    • High-Temperature Incineration Routing: Ensure the designated waste management vendor utilizes a high-temperature thermal oxidizer capable of sustaining temperatures >900°C.

      • Causality: Low-temperature incineration fails to break the C-F bond completely, leading to the fission and recombination of carbenes into toxic PICs[2].

    • Hydrogen Source Integration: The thermal destruction process must incorporate water vapor ( H2​O ) or another hydrogen source into the combustion chamber.

      • Causality: The presence of hydrogen is the critical mechanistic step required to mineralize fluorine radicals into hydrogen fluoride (HF) and carbon dioxide ( CO2​ ), permanently destroying the fluorinated organic structure[3].

    • Alkaline Scrubbing: Verify that the incinerator is equipped with a wet alkaline scrubber system.

      • Causality: The highly corrosive HF gas generated during mineralization must be captured and neutralized (typically using calcium hydroxide, Ca(OH)2​ ) to form inert calcium fluoride ( CaF2​ ) and water, ensuring a safe, non-toxic effluent release.

    Logical Workflow Visualization

    The following diagram illustrates the critical divergence between proper mineralization and improper disposal of fluorinated organic waste.

    G A Diethyl 3-fluorophthalate Waste Stream B High-Temp Incineration (>900°C + H2O) A->B Approved Protocol C Low-Temp Incineration (<600°C, Dry) A->C Improper Disposal D Mineralization (HF + CO2) B->D Complete Cleavage E Toxic Byproducts (COF2, PFCs) C->E Fission & Recombination F Alkaline Scrubber (Ca(OH)2) D->F Acid Gas Capture G Safe Effluent (CaF2 + H2O) F->G Neutralization

    Logical workflow of fluorinated organic waste thermal destruction and mineralization.

    References

    • Title : Safety Data Sheet: Diethyl 3-fluorophthalate Source : Combi-Blocks, Inc. URL : 1

    • Title : Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States Source : National Institutes of Health (NIH) / PubMed Central URL : 3

    • Title : Modeling and Experimental Study on the Thermal Decomposition of Perfluorooctanesulfonic Acid (PFOS) in an α-Alumina Reactor Source : ACS Publications (Industrial & Engineering Chemistry Research) URL : 2

    Sources

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    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。